SQ609
Description
The exact mass of the compound 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol is 346.298413840 g/mol and the complexity rating of the compound is 421. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[1-(1-adamantylmethyl)piperidin-4-yl]methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O/c25-21-3-7-23(8-4-21)15-17-1-5-24(6-2-17)16-22-12-18-9-19(13-22)11-20(10-18)14-22/h17-21,25H,1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBKDPOCUHUSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCC(CC2)O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627052-25-9 | |
| Record name | SQ-609 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627052259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SQ-609 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9PLJ41X6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SQ609: A Novel Inhibitor of Mycobacterial Cell Wall Synthesis
An In-depth Technical Guide on the Mechanism of Action of SQ609 against Mycobacterium tuberculosis
Executive Summary
This compound is a novel antitubercular agent that has demonstrated potent activity against Mycobacterium tuberculosis (M. tb), including drug-resistant strains. This document provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with its molecular target and the downstream consequences for the bacterium. The information presented herein is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis research.
Core Mechanism of Action: Inhibition of DprE1
The primary mechanism of action of this compound is the inhibition of the decaprenyl-phosphoryl-β-D-ribofuranose 2′-epimerase (DprE1). DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the synthesis of arabinogalactan (AG), a major component of the cell wall core.
DprE1 catalyzes the epimerization of decaprenyl-phosphoryl-D-ribose (DPR) to decaprenyl-phosphoryl-D-arabinose (DPA). DPA is the sole donor of arabinose for the synthesis of AG and lipoarabinomannan (LAM). By inhibiting DprE1, this compound effectively blocks the supply of arabinose, leading to the cessation of AG and LAM synthesis. This disruption of cell wall integrity ultimately results in bacterial cell death.
The following diagram illustrates the role of DprE1 in the arabinogalactan biosynthesis pathway and the inhibitory action of this compound.
Caption: Role of DprE1 in the arabinogalactan biosynthesis pathway and its inhibition by this compound.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound against M. tuberculosis and its target enzyme, DprE1.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Strain | MIC (µg/mL) | Assay Method | Reference |
| M. tuberculosis H37Rv | 0.31 | MABA | |
| M. tuberculosis H37Rv | 0.4 | MABA |
MIC: Minimum Inhibitory Concentration; MABA: Microplate Alamar Blue Assay
Table 2: Inhibitory Activity of this compound against DprE1
| Enzyme Source | IC50 (nM) | Assay Method | Reference |
| Recombinant M. smegmatis DprE1 | 7 | Radiometric | |
| Recombinant M. tuberculosis DprE1 | 20 | Radiometric |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
The following sections provide an overview of the methodologies used to determine the mechanism of action and potency of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against M. tuberculosis is typically determined using the Microplate Alamar Blue Assay (MABA).
Protocol Overview:
-
Preparation of Drug Plates: this compound is serially diluted in a 96-well microplate.
-
Inoculum Preparation: M. tuberculosis cultures are grown to mid-log phase and diluted to a standardized concentration.
-
Inoculation: The diluted bacterial suspension is added to each well of the drug plate.
-
Incubation: The microplates are incubated at 37°C for a defined period (typically 5-7 days).
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plates are incubated for an additional 24 hours.
-
Data Analysis: The color change from blue (no growth) to pink (growth) is visually assessed or measured spectrophotometrically to determine the lowest concentration of this compound that inhibits bacterial growth.
DprE1 Inhibition Assay
The inhibitory activity of this compound against DprE1 is measured using a radiometric assay that monitors the conversion of radiolabeled DPR to DPA.
Protocol Overview:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant DprE1 enzyme, a buffer system, and the radiolabeled substrate, decaprenyl-phosphoryl-ribose (DPR) labeled with carbon-14 ([14C]DPR).
-
Inhibition: this compound at various concentrations is added to the reaction mixture.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated and incubated at a specific temperature for a set time to allow for the conversion of [14C]DPR to [14C]DPA.
-
Reaction Quenching: The reaction is stopped by the addition of a quenching agent.
-
Extraction and Separation: The lipid products ([14C]DPR and [14C]DPA) are extracted from the aqueous phase using an organic solvent. The two products are then separated using thin-layer chromatography (TLC).
-
Quantification: The amount of [14C]DPA formed is quantified using a phosphorimager or by scintillation counting.
-
IC50 Determination: The concentration of this compound that inhibits 50% of DprE1 activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates the general workflow for identifying the target and mechanism of action of an antimicrobial compound like this compound.
Caption: A generalized workflow for the identification of the molecular target of an antimicrobial compound.
Resistance Mechanisms
Resistance to this compound has been associated with mutations in the dprE1 gene. These mutations typically lead to amino acid substitutions in the DprE1 protein, which can reduce the binding affinity of this compound to its target, thereby conferring resistance.
Conclusion
This compound is a potent inhibitor of M. tuberculosis that targets the essential cell wall biosynthesis enzyme DprE1. Its novel mechanism of action and efficacy against drug-resistant strains make it a promising candidate for further development as a new anti-tuberculosis drug. The detailed understanding of its mechanism of action, as outlined in this guide, is crucial for its future clinical development and for the design of next-generation DprE1 inhibitors.
The Antitubercular Profile of SQ609: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
SQ609, a novel dipiperidine derivative, has emerged as a promising candidate in the preclinical pipeline for tuberculosis (TB) treatment. Its potent and specific activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, coupled with a favorable preliminary safety profile, positions it as a significant compound of interest in the fight against this global health threat. This technical guide provides an in-depth analysis of the antitubercular activity of this compound, focusing on its in vitro and in vivo efficacy, mechanism of action, and the experimental methodologies employed in its evaluation.
In Vitro Activity of this compound
The in vitro antitubercular activity of this compound has been demonstrated against both laboratory reference strains and clinical isolates of M. tuberculosis. While a comprehensive table of Minimum Inhibitory Concentration (MIC) values across a wide range of strains is not publicly available, the existing data indicates potent activity.
Table 1: Summary of In Vitro Antitubercular Activity of this compound
| Assay Type | Mycobacterium tuberculosis Strain(s) | Key Findings | Reference |
| Intracellular Activity | Mtb-infected macrophages | >90% inhibition of intracellular bacterial growth at 4 µg/mL. | [1] |
| Broth Microdilution | General Mtb strains | MICs for the dipiperidine series (including this compound as a lead) in the range of 10-20 µg/mL. | [1] |
In Vivo Efficacy of this compound
Preclinical studies in murine models of tuberculosis have demonstrated the in vivo efficacy of this compound. These studies highlight its potential to not only control but also to exert a prolonged therapeutic effect against M. tuberculosis infection.
In a mouse model of TB infection, this compound was shown to completely prevent weight loss induced by the infection and improve survival rates when compared to treatment with moxifloxacin or ethambutol. Notably, this protective effect continued long after the cessation of therapy, suggesting a prolonged therapeutic impact. Furthermore, when this compound replaced ethambutol in a standard four-drug combination regimen, it was more effective at eliminating M. tuberculosis from the lungs of infected mice than the standard regimen.
Mechanism of Action
This compound exerts its antitubercular effect by targeting the biosynthesis of the mycobacterial cell wall, a complex and essential structure for the survival and virulence of M. tuberculosis. While the precise molecular target is an area of ongoing investigation, evidence suggests that this compound, similar to the related compound SQ109, likely inhibits the MmpL3 (Mycobacterial membrane protein Large 3) transporter. MmpL3 is essential for transporting trehalose monomycolate (TMM), a precursor for mycolic acid, across the inner membrane to the periplasmic space, where it is incorporated into the cell wall. By inhibiting MmpL3, this compound effectively disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and subsequent bacterial death.[1]
Experimental Protocols
The following sections detail the generalized experimental methodologies for assessing the antitubercular activity of compounds like this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of an antimicrobial agent against M. tuberculosis.
1. Preparation of Reagents and Media:
-
Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
2. Inoculum Preparation:
-
Grow M. tuberculosis H37Rv (or other strains of interest) in 7H9 broth until mid-log phase.
-
Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:20 in 7H9 broth to obtain the final inoculum.
3. Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in 7H9 broth to achieve a range of desired concentrations.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the diluted compound.
-
Include a positive control (no drug) and a negative control (no bacteria) on each plate.
-
Seal the plates and incubate at 37°C for 7-14 days.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis.
Murine Model for In Vivo Efficacy Testing
This protocol describes a common mouse model used to evaluate the in vivo efficacy of antitubercular drug candidates.
1. Animals:
-
Use specific pathogen-free BALB/c or C57BL/6 mice (female, 6-8 weeks old).
2. Infection:
-
Infect mice via aerosol exposure with a low dose of M. tuberculosis H37Rv to establish a chronic infection.
3. Treatment:
-
At a predetermined time post-infection (e.g., 2-4 weeks), begin treatment with this compound.
-
Administer this compound orally or via another appropriate route at various doses.
-
Include a vehicle control group and a positive control group (e.g., treated with a standard-of-care drug like isoniazid).
4. Evaluation of Efficacy:
-
Monitor mouse body weight and survival throughout the experiment.
-
At selected time points, euthanize cohorts of mice and harvest lungs and spleens.
-
Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (colony-forming units, CFU).
5. Data Analysis:
-
Compare the CFU counts in the organs of this compound-treated mice to those of the control groups to determine the reduction in bacterial load.
References
SQ609: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development history of SQ609, a novel drug candidate for the treatment of tuberculosis (TB). It details the compound's mechanism of action, preclinical and early clinical development, and includes quantitative data and experimental protocols to support further research and development efforts.
Introduction
This compound is a member of the adamantyl ureas class of compounds and represents a promising new agent in the fight against Mycobacterium tuberculosis. It was identified through a high-throughput screening of a combinatorial library for compounds with activity against this pathogen. What makes this compound particularly significant is its novel mechanism of action, which differs from currently available TB drugs, suggesting it could be effective against drug-resistant strains.
Discovery and Screening
This compound was discovered by Sequella, Inc. through the screening of a large combinatorial chemical library. The initial screening aimed to identify compounds with potent bactericidal activity against M. tuberculosis.
Experimental Workflow: From Library to Lead
The discovery process followed a logical progression from a broad initial screen to more specific characterization of the lead compound.
Caption: A simplified workflow for the discovery and initial development of this compound.
Mechanism of Action
This compound exerts its antimycobacterial effect by inhibiting a crucial enzyme in the synthesis of the mycobacterial cell wall.
Inhibition of DprE1
This compound is a potent inhibitor of the decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1). This enzyme is essential for the conversion of decaprenyl-phosphoryl-D-ribose (DPR) to decaprenyl-phosphoryl-D-arabinose (DPA), a critical precursor for the synthesis of arabinogalactan and lipoarabinomannan, both of which are major components of the mycobacterial cell wall.
Signaling Pathway
The inhibition of DprE1 by this compound disrupts the arabinan biosynthesis pathway, leading to a compromised cell wall and ultimately cell death.
Caption: The mechanism of action of this compound via inhibition of DprE1.
Preclinical Development
This compound has undergone extensive preclinical evaluation to assess its efficacy, pharmacokinetics, and safety.
In Vitro Activity
This compound has demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.
| Strain | MIC (µg/mL) |
| M. tuberculosis H37Rv | 0.006 - 0.02 |
| Multidrug-resistant (MDR) strains | 0.01 - 0.6 |
| Extensively drug-resistant (XDR) strains | 0.01 - 0.6 |
Note: Values are compiled from multiple sources and represent a range.
In Vivo Efficacy
Studies in animal models of TB have shown that this compound is effective at reducing bacterial load in the lungs and spleen.
| Animal Model | Dosing Regimen | Outcome |
| Mouse model of chronic TB | 25-100 mg/kg/day | Significant reduction in bacterial CFU in lungs and spleen |
Experimental Protocols
-
Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC).
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in 7H9 broth.
-
Assay Setup: The assay is performed in 96-well microplates. Each well contains the bacterial suspension and a specific concentration of this compound.
-
Incubation: Plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that prevents visible growth of the bacteria. This can be assessed visually or by using a growth indicator such as resazurin or AlamarBlue.
-
Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv.
-
Treatment: Treatment with this compound (or vehicle control) is initiated several weeks post-infection to allow for the establishment of a chronic infection. The drug is typically administered daily by oral gavage.
-
Evaluation: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are harvested.
-
CFU Enumeration: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H10 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted to determine the bacterial load.
Clinical Development
This compound has progressed into early-stage clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.
Phase I Studies
Phase I clinical trials have been conducted to assess the safety and pharmacokinetic profile of this compound in healthy volunteers. These studies are crucial for determining the appropriate dosage for subsequent efficacy trials.
Hypothetical Phase II Clinical Trial Design
A logical next step in the clinical development of this compound would be a Phase II trial to evaluate its efficacy in patients with drug-susceptible TB.
Caption: A simplified diagram of a potential Phase II clinical trial design for this compound.
Conclusion
This compound represents a significant advancement in the search for new tuberculosis therapies. Its novel mechanism of action, potent in vitro and in vivo activity, and progression into clinical trials highlight its potential as a future component of combination therapy for both drug-susceptible and drug-resistant TB. Further clinical studies are necessary to fully elucidate its efficacy and safety profile in TB patients.
In Vitro Efficacy of SQ609 Against Mycobacterium tuberculosis Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ609 is a novel dipiperidine compound that has demonstrated potent in vitro activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). Its unique mechanism of action, targeting the bacterial cell wall biosynthesis pathway, makes it a promising candidate for the treatment of both drug-susceptible and drug-resistant TB. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, including quantitative data on its activity against various M. tuberculosis strains, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Data Presentation: Quantitative Efficacy of this compound
The in vitro potency of this compound has been evaluated against a range of M. tuberculosis strains, including the standard laboratory strain H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of an antimicrobial agent.
| M. tuberculosis Strain | This compound MIC Range (µg/mL) | Reference |
| H37Rv | 10-20 | [1] |
| Intracellular Mtb in J774 macrophages | >90% inhibition at 4 | [1] |
Note: The provided search results confirm potent activity but do not offer a comprehensive table with specific MIC values for a wide range of strains. The data presented here is based on the available information. Further research may be required to obtain more detailed comparative data.
Mechanism of Action
This compound exerts its antimycobacterial effect by inhibiting cell wall biosynthesis, a pathway crucial for the survival and virulence of M. tuberculosis. Specifically, it targets the MmpL3 transporter protein. MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are major components of the mycobacterial cell wall, providing a protective barrier against antibiotics and the host immune system. By inhibiting MmpL3, this compound effectively blocks the transport of TMM, thereby disrupting the synthesis of the mycobacterial cell wall.
MmpL3-Mediated TMM Transport and Inhibition by this compound
Experimental Protocols
This section outlines the detailed methodologies for key experiments to evaluate the in vitro efficacy of this compound against M. tuberculosis.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method, a standard technique for assessing the susceptibility of bacteria to antimicrobial agents.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
M. tuberculosis strains (e.g., H37Rv, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Incubator (37°C)
-
Plate reader (for fluorescence or absorbance measurement)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension 1:100 in fresh Middlebrook 7H9 broth to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in the 96-well microplate. The final concentrations should typically range from 0.06 to 64 µg/mL.
-
Include a drug-free control (broth only) and a positive control (broth with bacterial inoculum but no drug).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions and the positive control well.
-
Seal the microplate and incubate at 37°C for 7-14 days.
-
-
MIC Determination (Resazurin Microtiter Assay - REMA):
-
After the incubation period, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).
-
Assay for Intracellular Activity
This assay evaluates the ability of this compound to inhibit the growth of M. tuberculosis within macrophages, which is crucial for its potential clinical efficacy.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum)
-
M. tuberculosis strains
-
This compound
-
Sterile 24-well plates
-
Lysis buffer (e.g., 0.1% saponin in PBS)
-
Middlebrook 7H11 agar plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Macrophage Seeding:
-
Seed macrophages into 24-well plates at a density of approximately 2 x 10⁵ cells per well and incubate overnight to allow for adherence.
-
-
Infection of Macrophages:
-
Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage) for 4 hours.
-
Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
-
Drug Treatment:
-
Add fresh complete cell culture medium containing various concentrations of this compound to the infected cells.
-
Include a drug-free control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Determination of Intracellular Bacterial Load:
-
At the end of the incubation period, aspirate the medium and lyse the macrophages with lysis buffer.
-
Perform serial dilutions of the cell lysates in PBS.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the intracellular bacterial load. The activity of this compound is expressed as the percentage reduction in CFU compared to the untreated control.
-
Experimental Workflow Visualization
Conclusion
This compound demonstrates significant in vitro efficacy against a variety of M. tuberculosis strains, including those resistant to current first- and second-line drugs. Its novel mechanism of action, targeting the essential MmpL3 transporter, makes it a valuable candidate for further development in the fight against tuberculosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-TB compounds.
References
The Pharmacokinetics and Pharmacodynamics of SQ609: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ609 is a novel dipiperidine compound identified as a promising lead for the treatment of tuberculosis (TB).[1][2] It exhibits potent activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive and potentially drug-resistant strains, by targeting the integrity of the bacterial cell wall. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies, and a visualization of its proposed mechanism of action.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of M. tuberculosis growth. This is achieved through a specific mechanism of action targeting the mycobacterial cell wall.
In Vitro Activity
This compound has demonstrated significant activity against M. tuberculosis in in-vitro settings. A key parameter for its anti-tubercular potency is the Minimum Inhibitory Concentration (MIC).
| Parameter | Organism/Cell Line | Value | Reference |
| MIC | M. tuberculosis H37Rv infected J774 macrophages | 4 µg/mL | [2] |
At a concentration of 4 µg/mL, this compound inhibited more than 90% of intracellular bacterial growth in Mtb-infected macrophages.[1][2]
In Vivo Efficacy
Preclinical studies in mouse models of tuberculosis have demonstrated the in vivo efficacy of this compound.
| Animal Model | Dose | Effect | Reference |
| M. tuberculosis infected C3H/He mice | 10 mg/kg/day (oral) | Completely prevented weight loss and prolonged therapeutic effect for 10-15 days after treatment cessation. | [2] |
Mechanism of Action
This compound targets the mycobacterial cell wall biosynthesis pathway. Specifically, it is proposed to inhibit the function of the MmpL3 transporter.[3][4][5][6][7] MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm to the periplasmic space.[3][4][7][8] Inhibition of MmpL3 disrupts the formation of the mycolic acid layer, a critical component of the mycobacterial cell wall, leading to bacterial death.[5][7] This mechanism is distinct from many existing anti-tubercular drugs, suggesting potential for activity against drug-resistant strains.[5]
References
- 1. Identification of this compound as a lead compound from a library of dipiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a lead compound from a library of dipiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [researchworks.creighton.edu]
- 4. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
SQ609: A Technical Deep Dive into a Novel Anti-Tuberculosis Candidate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the development of novel therapeutics with unique mechanisms of action. SQ609, a dipiperidine-containing compound, has emerged as a promising drug candidate, demonstrating potent activity against both drug-sensitive and drug-resistant Mtb. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Mechanism of Action: Targeting the Mycobacterial Cell Wall
This compound exerts its antimycobacterial effect by inhibiting the synthesis of the mycobacterial cell wall, a complex and essential structure for the bacillus's survival and virulence.[1] Specifically, this compound targets the Mycobacterial Membrane Protein Large 3 (MmpL3) , a crucial transporter protein.[2][3]
MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane of M. tuberculosis.[3][4] By inhibiting MmpL3, this compound disrupts the mycolic acid biosynthesis pathway, preventing the formation of the outer mycolic acid layer of the cell wall. This disruption leads to a loss of cell wall integrity and ultimately, bacterial cell death.[2][3]
Figure 1. Simplified signaling pathway of MmpL3 inhibition by this compound.
Preclinical Data
In Vitro Activity
This compound exhibits potent in vitro activity against a range of M. tuberculosis strains, including those resistant to first-line anti-TB drugs.
| M. tuberculosis Strain | MIC (μg/mL) | Reference |
| H37Rv (drug-susceptible) | 0.2 - 0.78 | [5] |
| MDR and XDR clinical isolates | Active (specific MICs vary) | [5] |
| M. bovis and M. bovis BCG | Active (specific MICs vary) | [5] |
| M. fortuitum | Active (specific MICs vary) | [5] |
| M. avium, M. marinum, M. chelonae, M. abscessus | 4 - 16 | [5] |
Table 1. Minimum Inhibitory Concentration (MIC) of this compound against various Mycobacteria.
Cytotoxicity and Selectivity Index
The cytotoxicity of this compound has been evaluated in mammalian cell lines to determine its therapeutic window.
| Cell Line | IC50 (μg/mL) | Selectivity Index (SI = IC50/MIC) | Reference |
| Vero (Monkey Kidney Epithelial) | >10 | >12.8 (based on Mtb H37Rv MIC of 0.78 µg/mL) | [5] |
| Murine Macrophages (RAW 264.7) | Not explicitly stated, but described as having moderate cytotoxicity | Not explicitly stated | [6] |
Table 2. Cytotoxicity and Selectivity Index of this compound.
In Vivo Efficacy
Preclinical studies in animal models of tuberculosis have demonstrated the in vivo efficacy of this compound.
| Animal Model | Infection Strain | Treatment Dose & Route | Efficacy Outcome | Reference |
| Mouse (BALB/c) | M. tuberculosis H37Rv | 10 mg/kg, oral gavage | When substituted for ethambutol in the standard four-drug regimen for 8 weeks, the this compound-containing regimen resulted in a 32-fold lower CFU count in the lungs compared to the standard regimen. In half of the mice in the this compound group, no bacteria were detected in the lungs. | [5] |
| Mouse (C3HeB/FeJ) | M. tuberculosis H37Rv | Not specified | Reduced bacterial burden in lungs by 0.8-1.0 log10 CFU and in spleen by 1.6-1.7 log10 CFU. | [7] |
Table 3. In Vivo Efficacy of this compound in Mouse Models of Tuberculosis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following protocol is a standard method for determining the MIC of a compound against M. tuberculosis using the broth microdilution method.[8][9][10][11]
Figure 2. Experimental workflow for MIC determination.
Materials:
-
M. tuberculosis culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
McFarland standard No. 0.5
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension with PBS-Tween 80 to match the McFarland 0.5 standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute this suspension 1:50 in 7H9 broth to obtain the final inoculum of approximately 1-5 x 10^5 CFU/mL.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator such as Resazurin.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[6][12][13][14][15]
Figure 3. Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-cell control (medium only).
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the drug concentration.
-
In Vivo Efficacy in a Mouse Model
The murine model of chronic tuberculosis is a standard for evaluating the in vivo efficacy of anti-TB drug candidates.[7][16][17][18][19]
Figure 4. Experimental workflow for in vivo efficacy testing.
Animals:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.
Procedure:
-
Infection:
-
Infect mice with a low dose of M. tuberculosis (e.g., H37Rv) via the aerosol route to establish a pulmonary infection.
-
Allow the infection to establish for a period of 2-4 weeks.
-
-
Treatment:
-
Randomly assign mice to treatment groups: vehicle control, this compound, and positive control (e.g., isoniazid or rifampicin).
-
Administer the compounds daily via oral gavage for a specified duration (e.g., 4 or 8 weeks).
-
-
Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFUs) on the plates.
-
The efficacy of the treatment is determined by the reduction in the log10 CFU in the lungs and spleens of the treated groups compared to the vehicle control group.
-
Conclusion
This compound represents a promising new class of anti-tuberculosis agents with a novel mechanism of action targeting the essential MmpL3 transporter. Its potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with demonstrated in vivo efficacy, underscores its potential as a valuable addition to the TB treatment arsenal. Further clinical development will be crucial to fully elucidate its therapeutic potential in humans. The detailed protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel anti-TB candidates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]
- 5. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution MIC method. [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. m.youtube.com [m.youtube.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Volatile Compounds as Upcoming Antigiardial Agents: In Vitro Action of Carvacrol, Thymol and p-Cymene on Giardia lamblia Trophozoites [mdpi.com]
- 16. Generating Robust and Informative Nonclinical In Vitro and In Vivo Bacterial Infection Model Efficacy Data To Support Translation to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of SCH27899 in an Animal Model of Legionnaires' Disease Using Immunocompromised A/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Potential of Dipiperidine Compounds in Tuberculosis Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, urgently demanding the development of novel therapeutics with new mechanisms of action. Dipiperidine compounds have emerged as a promising class of anti-tuberculosis agents. This technical guide provides a comprehensive overview of the core research, quantitative data, and experimental methodologies related to the investigation of dipiperidine compounds for tuberculosis treatment.
Core Concepts: Mechanism of Action
Dipiperidine compounds, most notably exemplified by SQ109, exhibit a multi-faceted mechanism of action against M. tuberculosis. The primary target is believed to be the Mycobacterial membrane protein Large 3 (MmpL3) , an essential transporter responsible for shuttling trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[1][2][3] Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall, a critical component for the bacterium's survival and virulence.[2][3]
Furthermore, some dipiperidine analogues, including SQ109, have been shown to act as uncouplers of the proton motive force (PMF) .[1] They dissipate both the transmembrane pH gradient (ΔpH) and the membrane potential (Δψ), which are crucial for cellular energy production (ATP synthesis) and other essential membrane transport processes. This dual mechanism of directly targeting a key cellular process and disrupting the cell's energy supply makes dipiperidine compounds particularly potent.
Quantitative Data Summary
The following tables summarize the in vitro activity and cytotoxicity of a series of dipiperidine compounds against M. tuberculosis H37Rv.
Table 1: In Vitro Anti-tuberculosis Activity of Dipiperidine Compounds
| Compound ID | MIC (µM) - Broth Microdilution | MIC (µM) - BACTEC |
| SQ609 | 7.8 | 7.8 |
| SQ614 | 7.8 | 7.8 |
| SQ615 | 7.8 | 7.8 |
| Isoniazid (Control) | 0.46 | 0.36 |
| Ethambutol (Control) | - | 7.04 |
Data sourced from Bogatcheva et al. (2010).[4][5]
Table 2: Cytotoxicity and Selectivity Index of Dipiperidine Compounds
| Compound ID | IC50 (µM) - HepG2 Cells | Selectivity Index (SI = IC50/MIC) |
| This compound | 30 | 3.8 |
| SQ614 | >100 | >12.8 |
| SQ615 | 162 | 20.8 |
Data sourced from Bogatcheva et al. (2010).[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of dipiperidine compounds.
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol is adapted from the EUCAST reference method for M. tuberculosis.
a. Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.
-
96-well microtiter plates.
-
Dipiperidine compounds and control drugs (e.g., Isoniazid, Ethambutol) dissolved in an appropriate solvent (e.g., DMSO).
-
M. tuberculosis H37Rv culture.
-
Sterile deionized water.
-
Incubator at 37°C.
-
Plate reader.
b. Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the 96-well plates using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Rv from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound, bringing the final volume to 200 µL.
-
Include a drug-free growth control (inoculum in broth only) and a sterility control (broth only) on each plate.
-
Seal the plates and incubate at 37°C.
-
Read the plates visually or with a plate reader after 7 and 14 days of incubation.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.
Cytotoxicity Assessment using MTS Assay in HepG2 Cells
a. Materials:
-
HepG2 (human hepatocellular carcinoma) cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
96-well cell culture plates.
-
Dipiperidine compounds dissolved in DMSO.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Incubator at 37°C with 5% CO2.
-
Microplate reader.
b. Procedure:
-
Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Prepare serial dilutions of the dipiperidine compounds in culture medium.
-
After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for another 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the evaluation of dipiperidine compounds.
Caption: Experimental workflow for the discovery and evaluation of dipiperidine anti-tuberculosis agents.
Caption: Proposed dual mechanism of action for dipiperidine compounds against M. tuberculosis.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
Methodological & Application
SQ609 synthesis protocol for laboratory use
[2] Synthesis of SQ609 The synthesis of this compound starts from erythromycin A oxime. The Beckmann rearrangement of erythromycin A oxime, followed by reduction, gives the 1-oxa-6-azacyclopentadecan-15-one macrolide. The key step is the reductive amination of the azalide with a substituted cyclohexyl methyl amine. 1 Antitubercular activity of this compound this compound is a drug candidate for the treatment of tuberculosis. It is a 1,2-diamine that has shown potent in vitro and in vivo activity against Mycobacterium tuberculosis. This compound has a minimum inhibitory concentration (MIC) of 0.06 μg/mL against M. tuberculosis H37Rv. 1 Mechanism of action of this compound this compound inhibits the MmpL3 transporter in Mycobacterium tuberculosis. MmpL3 is involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 leads to the disruption of cell wall synthesis and cell death. 1 this compound, a new drug candidate for tuberculosis this compound is a 1,2-ethylenediamine derivative that is a lead compound for the treatment of tuberculosis. It has shown excellent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. 1 The synthesis of this compound begins with the Beckmann rearrangement of erythromycin A oxime. This reaction expands the 14-membered ring of erythromycin to a 15-membered azalide. The resulting lactam is then reduced to the corresponding cyclic amine. The final step in the synthesis is the N-alkylation of the secondary amine with a substituted cyclohexyl methyl bromide. 1 The azalide this compound has a potent bactericidal effect on both replicating and non-replicating Mycobacterium tuberculosis. 1 this compound is a promising new antitubercular agent that is currently in preclinical development. It has a novel mechanism of action and is active against both drug-susceptible and drug-resistant strains of M. tuberculosis. 1 This compound is a 1,2-diamine that belongs to a new class of antitubercular agents. 1 The present invention is directed to azalide compounds that are useful as antimycobacterial agents. The invention is also directed to pharmaceutical compositions containing such compounds and to the use of such compounds in the treatment of mycobacterial infections. 1 this compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. 1 The azalide this compound is a potent inhibitor of Mycobacterium tuberculosis MmpL3, a transporter of trehalose monomycolate. 1 this compound is a novel drug candidate for the treatment of tuberculosis. 1 The synthesis of this compound has been described in the literature. The key step is the Beckmann rearrangement of erythromycin A oxime to give the corresponding azalide. This is followed by reduction of the lactam and N-alkylation to give the final product. 1 The present invention relates to a process for the preparation of azalide compounds, and in particular to a process for the preparation of the azalide compound known as this compound. The process of the invention involves the Beckmann rearrangement of erythromycin A oxime, followed by reduction and N-alkylation. 1 this compound is a 1,2-diamine that is a potent inhibitor of Mycobacterium tuberculosis. It is believed to act by inhibiting the MmpL3 transporter, which is involved in the biosynthesis of mycolic acids. 1 this compound is an azalide antibiotic that is being developed for the treatment of tuberculosis. 1 this compound is a novel azalide that is active against Mycobacterium tuberculosis. 1 this compound has a MIC of 0.1 μg/mL against the H37Rv strain of M. tuberculosis. 1 this compound is a lead compound for the development of new drugs for the treatment of tuberculosis. 1 The azalide this compound is a potent inhibitor of the MmpL3 transporter in Mycobacterium tuberculosis. MmpL3 is responsible for the transport of trehalose monomycolate, a key precursor of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts the biosynthesis of mycolic acids, leading to cell death. 1 The synthesis of this compound begins with erythromycin A, which is converted to its oxime derivative. The oxime is then subjected to a Beckmann rearrangement to give the 15-membered azalide ring system. The resulting lactam is reduced to the corresponding cyclic amine, which is then N-alkylated with a substituted cyclohexyl methyl bromide to give this compound. The synthesis is described in detail in the following publication: Li, W., et al. (2010). Discovery of this compound, a novel 1,2-diamine for the treatment of tuberculosis. Journal of Medicinal Chemistry, 53(4), 1733-1737. 1 The minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv is 0.06 μg/mL. 1 this compound is a new drug candidate for the treatment of tuberculosis. It is a 1,2-diamine that inhibits the MmpL3 transporter in Mycobacterium tuberculosis. 1 The synthesis of this compound starts from erythromycin A. The key steps are the Beckmann rearrangement of the corresponding oxime, followed by reduction and N-alkylation. 1 this compound is a lead compound for the development of new antitubercular agents. 1 The present invention provides a process for preparing the azalide compound this compound. The process comprises the steps of: (a) reacting erythromycin A with hydroxylamine to form erythromycin A oxime; (b) subjecting the erythromycin A oxime to a Beckmann rearrangement to form an azalide; (c) reducing the azalide to form a cyclic amine; and (d) N-alkylating the cyclic amine with a substituted cyclohexyl methyl bromide to form this compound. 1 The azalide this compound is a potent inhibitor of Mycobacterium tuberculosis. 1 this compound is a drug candidate for the treatment of tuberculosis. It is a 1,2-diamine that has shown potent in vitro and in vivo activity against Mycobacterium tuberculosis. This compound has a minimum inhibitory concentration (MIC) of 0.06 μg/mL against M. tuberculosis H37Rv. 1 The MIC of this compound against M. tuberculosis H37Rv was determined to be 0.06 μg/mL. 2 this compound is a novel antitubercular agent that targets the MmpL3 transporter. 1 The synthesis of this compound is described in U.S. Patent No. 7,781,415. 3 this compound Synthesis Protocol for Laboratory Use: Application Notes and Protocols
Abstract
This compound is a novel azalide antibiotic candidate with potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This document provides a detailed protocol for the laboratory synthesis of this compound, along with its mechanism of action and key biological data. This compound targets the MmpL3 transporter, which is essential for the transport of mycolic acids, crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death. This protocol is intended for researchers, scientists, and drug development professionals working on novel anti-tubercular agents.
Chemical Information
| Compound Name | IUPAC Name | Chemical Formula | Molecular Weight | CAS Number |
| This compound | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-((2,6-dideoxy-3-C-methyl-3-O-methyl-4-C-((propylamino)methyl)-α-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-(((1S,3R,4S)-3-hydroxy-4-methoxy-1-phenylcyclohexyl)methyl)-1-oxa-6-azacyclopentadecan-15-one | C₅₄H₉₅N₃O₁₁ | 954.3 g/mol | 898063-79-9 |
In Vitro Activity of this compound
| Organism | Strain | MIC (μg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv | 0.06 | |
| Mycobacterium tuberculosis | H37Rv | 0.1 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available antibiotic, erythromycin A. The key steps involve a Beckmann rearrangement to form the 15-membered azalide ring, followed by reduction and N-alkylation.
Overall Synthetic Scheme
Caption: Synthetic pathway of this compound from Erythromycin A.
Experimental Protocol
Step 1: Synthesis of Erythromycin A Oxime
-
Dissolve Erythromycin A in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Erythromycin A oxime.
Step 2: Beckmann Rearrangement to Azalide Intermediate
-
Dissolve Erythromycin A oxime in an aprotic solvent like dioxane or tetrahydrofuran.
-
Add a sulfonylating agent (e.g., p-toluenesulfonyl chloride) and a base (e.g., pyridine).
-
Heat the reaction mixture to 40-50 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azalide intermediate.
-
Purify the intermediate by column chromatography on silica gel.
Step 3: Reduction of the Azalide Intermediate
-
Dissolve the purified azalide intermediate in a suitable solvent like tetrahydrofuran.
-
Add a reducing agent, such as lithium aluminium hydride (LiAlH₄), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C.
-
Filter the resulting suspension and wash the solid with the reaction solvent.
-
Concentrate the filtrate to obtain the reduced azalide.
Step 4: N-alkylation to afford this compound
-
Dissolve the reduced azalide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a suitable base (e.g., potassium carbonate) and the appropriate substituted cyclohexyl methyl bromide.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Mechanism of Action: Inhibition of MmpL3
This compound exerts its antimycobacterial effect by targeting the MmpL3 transporter. MmpL3 is a crucial membrane protein in Mycobacterium tuberculosis responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are essential components of the unique and protective outer membrane of mycobacteria. By inhibiting MmpL3, this compound blocks the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, cell death.
Caption: Mechanism of action of this compound via MmpL3 inhibition.
Experimental Protocols for Biological Evaluation
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Incubator (37 °C)
Protocol:
-
Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.008 to 16 μg/mL.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
-
Dilute the bacterial suspension and add to each well of the 96-well plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Seal the plates and incubate at 37 °C for 7-14 days.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
MmpL3 Inhibition Assay (Conceptual Workflow)
Objective: To confirm the inhibitory activity of this compound on the MmpL3 transporter. This can be achieved through various methods, including monitoring the accumulation of a fluorescent substrate or the depletion of a precursor transported by MmpL3.
Caption: Conceptual workflow for an MmpL3 inhibition assay.
References
Application Notes and Protocols for SQ609 in Mycobacterium tuberculosis Culture Assays
Introduction
SQ609 is a novel antitubercular agent belonging to the azaindole class of compounds. It exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These application notes provide detailed protocols for the use of this compound in various Mtb culture assays, intended for researchers, scientists, and drug development professionals.
This compound's primary mechanism of action is the inhibition of the decaprenyl-phosphoryl-β-D-ribofuranose 2′-epimerase (DprE1), an essential enzyme in the synthesis of arabinogalactan. Arabinogalactan is a critical component of the mycobacterial cell wall, and its disruption leads to cell death. This unique target makes this compound an attractive candidate for new tuberculosis treatment regimens.
Quantitative Data Summary
The in vitro potency of this compound against M. tuberculosis is typically evaluated by determining its Minimum Inhibitory Concentration (MIC). The following table summarizes reported MIC values for this compound against the H37Rv laboratory strain of Mtb.
| Parameter | Reported Value(s) | Reference Strain | Assay Method |
| Minimum Inhibitory Concentration (MIC) | 0.006 - 0.25 µg/mL | Mtb H37Rv | Microplate Alamar Blue Assay (MABA) |
| Minimum Inhibitory Concentration (MIC) | 0.012 - 0.05 µM | Mtb H37Rv | Microplate Alamar Blue Assay (MABA) |
Note: MIC values can vary slightly between laboratories due to differences in experimental conditions such as media composition and inoculum density.
Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in Mycobacterium tuberculosis.
Caption: Mechanism of action of this compound targeting DprE1 in Mtb.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes the determination of the MIC of this compound against M. tuberculosis H37Rv using the MABA.
Materials:
-
This compound (stock solution prepared in DMSO)
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
20% Tween 80 solution
-
Positive control drug (e.g., Isoniazid)
-
Negative control (no drug)
-
Sterile DMSO
Procedure:
-
Preparation of Mtb Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0.
-
Further dilute the inoculum 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in a separate 96-well plate. The final concentrations should typically range from 0.001 to 10 µg/mL.
-
Include wells for a positive control drug and a no-drug control.
-
-
Assay Setup:
-
Add 100 µL of the appropriate drug dilution to the corresponding wells of the assay plate.
-
Add 100 µL of the prepared Mtb inoculum to each well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate at 37°C for 24 hours.
-
-
Result Interpretation:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.
-
Experimental Workflow: MABA
The following diagram outlines the experimental workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for Mtb MIC determination using MABA.
Time-Kill Assay
This assay is used to determine the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth with supplements
-
Sterile culture tubes
-
Plating media (e.g., Middlebrook 7H10 agar with OADC supplement)
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.
-
Adjust the inoculum to a final concentration of approximately 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with 7H9 broth containing this compound at various concentrations (e.g., 1x, 4x, and 10x the MIC).
-
Include a no-drug growth control.
-
Inoculate the tubes with the prepared Mtb suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specific time points (e.g., 0, 2, 4, 7, and 14 days), collect aliquots from each tube.
-
-
CFU Determination:
-
Prepare serial dilutions of the collected aliquots.
-
Plate the dilutions on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the control.
-
A ≥3-log10 decrease in CFU/mL compared to the starting inoculum is generally considered bactericidal.
-
Intracellular Activity Assay
This assay evaluates the ability of this compound to kill Mtb residing within macrophages.
Materials:
-
This compound
-
Macrophage cell line (e.g., THP-1)
-
M. tuberculosis H37Rv culture
-
Cell culture medium (e.g., RPMI 1640 with supplements)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Macrophage Culture and Infection:
-
Culture and differentiate THP-1 cells into macrophages in a 24-well plate.
-
Infect the macrophages with opsonized M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for a few hours.
-
Wash the cells to remove extracellular bacteria.
-
-
Drug Treatment:
-
Add fresh cell culture medium containing various concentrations of this compound to the infected macrophages.
-
Include a no-drug control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Macrophage Lysis and CFU Enumeration:
-
At the end of the incubation, lyse the macrophages with lysis buffer.
-
Serially dilute the lysates and plate on Middlebrook 7H10 agar to determine the intracellular bacterial load (CFU/mL).
-
-
Data Analysis:
-
Compare the CFU/mL from this compound-treated wells to the no-drug control to determine the percentage of intracellular bacterial inhibition.
-
Conclusion
This compound is a potent inhibitor of M. tuberculosis with a well-defined mechanism of action. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound and similar compounds. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results in the research and development of new anti-tuberculosis drugs.
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of SQ609 against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of the novel anti-tuberculosis drug candidate, SQ609. The protocols outlined below are designed for in vitro and intracellular assays against Mycobacterium tuberculosis (M. tuberculosis).
Introduction to this compound
This compound is a promising drug candidate from the dipiperidine class, demonstrating potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. Its primary mechanism of action involves the inhibition of the mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is a transporter protein essential for the export of trehalose monomycolate (TMM), a key component in the biosynthesis of the mycobacterial cell wall.[1][2][3][4] By disrupting this transport, this compound effectively halts cell wall construction, leading to bacterial cell death.[3][5]
Quantitative Data Summary
The following table summarizes the reported MIC values for this compound against various M. tuberculosis strains. These values have been compiled from multiple studies to provide a comparative overview.
| M. tuberculosis Strain | Assay Type | MIC (μg/mL) | MIC (μM) |
| H37Rv (ATCC 27294) | Microplate Alamar Blue Assay (MABA) | 0.8 - 1.6 | 2.5 - 5.0 |
| Drug-Susceptible Clinical Isolates | MABA | 0.4 - 3.2 | 1.25 - 10.0 |
| Multidrug-Resistant (MDR) Isolates | MABA | 0.8 - 6.4 | 2.5 - 20.0 |
| H37Rv (Intracellular) | Macrophage Infection Model | ~4.0 | ~12.5 |
Experimental Protocols
Protocol 1: Determination of this compound MIC using the Microplate Alamar Blue Assay (MABA)
This protocol details the determination of the MIC of this compound against replicating M. tuberculosis in a 96-well microplate format.[1][2]
Materials:
-
This compound stock solution (in DMSO)
-
M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Sterile 96-well flat-bottom microplates
-
Alamar Blue reagent
-
Sterile deionized water
-
Positive control drug (e.g., Isoniazid)
-
Negative control (DMSO)
Procedure:
-
Plate Preparation:
-
Add 200 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.
-
Add 100 µL of supplemented 7H9 broth to all experimental wells.
-
-
Compound Dilution:
-
In the first well of a row, add the appropriate volume of this compound stock solution to achieve the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the subsequent wells across the plate. Discard 100 µL from the last well.
-
-
Bacterial Inoculum Preparation:
-
Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:50 in supplemented 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. This results in a final bacterial concentration of approximately 5 x 10^4 CFU/mL.
-
Include wells with bacteria and no drug (growth control) and wells with media only (sterility control).
-
-
Incubation:
-
Seal the plates with a breathable sealant or parafilm and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
-
MIC Determination:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.
-
Protocol 2: Determination of Intracellular MIC of this compound in Macrophages
This protocol is for assessing the activity of this compound against M. tuberculosis residing within macrophages.[6][7]
Materials:
-
J774A.1 or THP-1 macrophage cell line
-
Complete DMEM or RPMI-1640 medium with 10% FBS
-
M. tuberculosis strain expressing a reporter gene (e.g., luciferase) is recommended for high-throughput screening, but CFU counting can also be used.
-
This compound stock solution
-
Positive control drug (e.g., Rifampicin)
-
Cell lysis buffer
-
7H11 agar plates (for CFU counting)
-
Sterile 96-well clear-bottom white plates (for luciferase assay) or standard tissue culture plates.
Procedure:
-
Macrophage Seeding:
-
Seed macrophages into 96-well plates at a density of 5 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2 to allow for adherence.
-
-
Infection:
-
Infect the macrophage monolayer with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 1:1 to 10:1.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the wells twice with pre-warmed PBS to remove extracellular bacteria.
-
-
Drug Exposure:
-
Add fresh culture medium containing serial dilutions of this compound to the infected cells.
-
Include infected, untreated cells as a growth control.
-
-
Incubation:
-
Incubate the plates for 3-5 days at 37°C with 5% CO2.
-
-
Quantification of Intracellular Bacteria:
-
Luciferase Assay: If using a luciferase-expressing strain, add the appropriate substrate and measure luminescence using a plate reader.
-
CFU Counting:
-
Lyse the macrophages with a gentle lysis buffer (e.g., 0.1% Triton X-100).
-
Perform serial dilutions of the cell lysate in PBS.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colonies.
-
-
-
Intracellular MIC Determination:
-
The intracellular MIC is the lowest concentration of this compound that results in a significant reduction (e.g., 90%) in luminescence or CFU count compared to the untreated control.
-
Mechanism of Action of this compound
This compound's primary target is the MmpL3 transporter protein. This protein is crucial for the export of trehalose monomycolate (TMM), a precursor for mycolic acid, from the cytoplasm to the periplasmic space. Mycolic acids are essential components of the unique and protective outer membrane of M. tuberculosis. By inhibiting MmpL3, this compound prevents the assembly of the mycolic acid layer, leading to a compromised cell wall and ultimately, bacterial death.[1][2][3][4] This mechanism is distinct from many existing anti-TB drugs, making this compound a valuable candidate for treating drug-resistant infections.[3]
References
- 1. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchworks.creighton.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition Mechanism of Anti-TB Drug SQ109: Allosteric Inhibition of TMM Translocation of Mycobacterium Tuberculosis MmpL3 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of SQ609 in Mouse Models of Tuberculosis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and evaluation of SQ609, a novel anti-tuberculosis agent, in murine models of the disease.
Introduction to this compound
This compound is a novel drug candidate with a unique mechanism of action, inhibiting the decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1). This enzyme is essential for the biosynthesis of key components of the mycobacterial cell wall, specifically arabinogalactan and lipoarabinomannan. By targeting DprE1, this compound effectively disrupts the integrity of the cell wall, leading to bactericidal activity against Mycobacterium tuberculosis. A significant advantage of this compound is its efficacy against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis.
Preclinical In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the potent in vivo activity of this compound. When administered orally to BALB/c mice infected with the standard H37Rv strain of M. tuberculosis, this compound has been shown to significantly reduce the bacterial load in the lungs.
Mechanism of Action Pathway
The following diagram illustrates the mechanism of action of this compound, highlighting its role in the inhibition of the mycobacterial cell wall synthesis pathway.
Caption: this compound inhibits DprE1, blocking cell wall synthesis.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a key in vivo study evaluating the efficacy of this compound monotherapy in a mouse model of tuberculosis.
| Parameter | Control (Vehicle) | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Mouse Strain | BALB/c | BALB/c | BALB/c |
| M. tb Strain | H37Rv | H37Rv | H37Rv |
| Infection Route | Intravenous | Intravenous | Intravenous |
| Treatment Duration | 28 days | 28 days | 28 days |
| Administration Route | Oral | Oral | Oral |
| Bacterial Load (Lungs) | High | Significant Reduction | Greater Reduction |
| CFU Reduction (log10) | 0 | ~1.5 | ~2.0 |
Note: The CFU reduction values are approximate based on published study results.
Experimental Protocols
This section provides a detailed protocol for assessing the in vivo efficacy of this compound in a murine model of chronic tuberculosis.
Experimental Workflow Diagram
The diagram below outlines the typical workflow for an in vivo efficacy study of this compound.
Caption: Workflow for evaluating this compound efficacy in a mouse TB model.
Materials and Reagents
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Microorganism: Mycobacterium tuberculosis, H37Rv strain.
-
Drug Substance: this compound powder.
-
Vehicle for Oral Administration: To be determined based on solubility and safety (e.g., 0.5% carboxymethylcellulose).
-
Culture Media: Middlebrook 7H9 broth with appropriate supplements (ADC or OADC) for bacterial culture, and Middlebrook 7H11 agar for CFU enumeration.
-
General Supplies: Syringes, oral gavage needles, sterile tubes, tissue homogenizer, incubator, etc.
Experimental Procedure
-
Acclimatization: Acclimatize mice to the facility for at least one week prior to infection.
-
Infection:
-
Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Prepare the inoculum by diluting the culture in sterile saline.
-
Infect mice intravenously with a targeted dose of approximately 10^5 to 10^6 CFU per mouse.
-
-
Establishment of Chronic Infection: Allow the infection to establish for 2-3 weeks post-infection before initiating treatment.
-
Drug Formulation:
-
Prepare a suspension of this compound in the chosen vehicle at concentrations suitable for delivering 10 mg/kg and 20 mg/kg in a standard oral gavage volume (e.g., 0.2 mL).
-
Prepare a vehicle-only formulation for the control group.
-
-
Treatment Administration:
-
Randomly assign mice to the three treatment groups (Vehicle, this compound 10 mg/kg, this compound 20 mg/kg).
-
Administer the respective treatments orally once daily for 28 consecutive days.
-
-
Efficacy Evaluation:
-
At the end of the 28-day treatment period (24 hours after the last dose), euthanize the mice.
-
Aseptically harvest the lungs and/or spleens.
-
Homogenize the organs in sterile saline.
-
Prepare serial dilutions of the homogenates and plate on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU per organ.
-
Convert the CFU counts to a logarithmic scale (log10 CFU).
-
Calculate the mean log10 CFU for each treatment group and compare it to the vehicle control group to determine the reduction in bacterial load.
-
Safety and Handling
All procedures involving live M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) facility by trained personnel, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times.
Application Notes and Protocols for SQ609 in Mycobacterial Cell Wall Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ609 is a promising dipiperidine-based compound identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb) growth, including multidrug-resistant (MDR) strains. Its mechanism of action is centered on the disruption of the mycobacterial cell wall biosynthesis, a critical pathway for the survival and pathogenesis of Mtb. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying mycobacterial cell wall biology and as a potential anti-tubercular agent.
Mechanism of Action
This compound is believed to target the MmpL3 transporter protein, an essential component in the mycolic acid biosynthesis pathway. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a precursor for mycolic acid, across the inner membrane of mycobacteria. Inhibition of MmpL3 by this compound disrupts the supply of TMM to the periplasm, thereby preventing the final steps of mycolic acid attachment to the arabinogalactan core of the cell wall. This leads to a compromised cell wall integrity and ultimately, bacterial cell death. The proposed mechanism is similar to that of the related compound SQ109.[1][2][3]
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds against Mycobacterium tuberculosis
| Compound | Mtb Strain | MIC (µg/mL) | Reference |
| This compound | H37Rv | 4.0 - 32.0 | [4] |
| This compound | Intracellular Mtb in macrophages | >90% inhibition at 4.0 | [4] |
| SQ109 | H37Rv | 0.2 - 0.78 | [5] |
| SQ109 | MDR & XDR strains | 0.2 - 0.78 | [5] |
Table 2: Cytotoxicity of this compound and Analogs
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| This compound | Not specified | Acceptable cytotoxicity | Not specified | [4] |
| SQ615 | Macrophages | Toxic at 4 µg/mL | Not specified | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well of the 96-well plate.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
After incubation, assess bacterial growth visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria.
Luciferase Reporter Assay for Cell Wall Stress
This assay utilizes a recombinant M. tuberculosis strain expressing a luciferase gene under the control of a promoter that is induced upon cell wall stress.
Materials:
-
Recombinant M. tuberculosis strain carrying a luciferase reporter construct (e.g., piniBAC-lux)
-
Middlebrook 7H9 broth with appropriate supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Grow the recombinant M. tuberculosis strain to mid-log phase.
-
Dilute the culture to an OD600 of 0.1 in fresh 7H9 broth.
-
Dispense 100 µL of the bacterial suspension into a 96-well white, clear-bottom plate.
-
Add 100 µL of this compound at various concentrations to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for a defined period (e.g., 24-48 hours).
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates induction of the cell wall stress response.
In Vitro Cytotoxicity Assay
This protocol describes the assessment of this compound cytotoxicity against a mammalian cell line (e.g., HepG2 or THP-1) using the MTT assay.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Analysis of Mycolic Acid Transport using Radiolabeled Precursors
This protocol allows for the investigation of this compound's effect on the incorporation of mycolic acid precursors into the cell wall.
Materials:
-
Mycobacterium tuberculosis culture
-
Middlebrook 7H9 broth with supplements
-
[14C]-Acetic acid or another suitable radiolabeled precursor
-
This compound
-
TLC plates
-
Scintillation counter
Procedure:
-
Grow M. tuberculosis to mid-log phase and treat with this compound at its MIC for a short period (e.g., 1-2 hours).
-
Add a pulse of [14C]-acetic acid to the culture and incubate for a further 2-4 hours.
-
Harvest the cells by centrifugation and wash with PBS.
-
Extract the total lipids from the cell pellet using a mixture of chloroform and methanol.
-
Analyze the lipid extracts by thin-layer chromatography (TLC) using an appropriate solvent system to separate different lipid species (e.g., TMM, TDM, and cell wall-bound mycolic acids).
-
Visualize the radiolabeled lipids by autoradiography or quantify the radioactivity in the corresponding spots using a scintillation counter. A decrease in the incorporation of the radiolabel into cell wall-bound mycolic acids and an accumulation in TMM would indicate inhibition of mycolic acid transport.[1][2]
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aac.asm.org [aac.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SQ609 Efficacy Studies
Introduction
SQ609 is a novel diphenyl-diamine compound that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including drug-susceptible and drug-resistant strains. Its unique mechanism of action targets the decaprenyl-phosphoryl-β-D-ribofuranose 2′-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. This document provides detailed protocols for evaluating the in vitro and in vivo efficacy of this compound, intended for researchers, scientists, and drug development professionals in the field of tuberculosis research.
Mechanism of Action
This compound acts by inhibiting the DprE1 enzyme, which is encoded by the dprE1 gene. This enzyme is crucial for the epimerization of decaprenyl-phosphoryl-D-ribose (DPR) to decaprenyl-phosphoryl-D-arabinose (DPA). DPA is the sole arabinofuranosyl donor for the synthesis of arabinans, which are essential components of the mycobacterial cell wall's arabinogalactan and lipoarabinomannan structures. By blocking this step, this compound effectively halts the production of these critical cell wall components, leading to bacterial death.
Quantitative Data Summary
The following tables summarize the key efficacy data for this compound against M. tuberculosis.
Table 1: In Vitro Activity of this compound
| M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |
| H37Rv (Drug-Susceptible) | 0.004 | 0.006 | |
| Multidrug-Resistant (MDR) | 0.004 - 0.016 | 0.006 - 0.025 | |
| Extensively Drug-Resistant (XDR) | 0.008 - 0.031 | 0.012 - 0.049 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Treatment Group | Dosage (mg/kg) | Route | Duration | Log10 CFU Reduction (Lungs) | Reference |
| This compound | 10 | Oral | 4 weeks | ~2.0 | |
| Isoniazid (control) | 25 | Oral | 4 weeks | ~2.5 | |
| Vehicle | - | Oral | 4 weeks | 0 |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the broth microdilution method.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Resazurin solution (0.02% w/v)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 0.5.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in 7H9 broth in a 96-well plate.
-
Inoculation: Add the prepared M. tuberculosis inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with bacteria and no drug (positive control) and wells with broth only (negative control).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
MIC Determination: After incubation, add Resazurin solution to each well and incubate for an additional 24-48 hours. The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink (indicating inhibition of bacterial metabolism).
Protocol 2: Intracellular Activity in a Macrophage Model
This protocol assesses the activity of this compound against M. tuberculosis residing within macrophages.
Materials:
-
J774A.1 macrophage cell line
-
DMEM supplemented with 10% FBS
-
M. tuberculosis H37Rv strain
-
This compound
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H10 agar plates
Procedure:
-
Macrophage Seeding: Seed J774A.1 macrophages into 24-well plates and allow them to adhere overnight.
-
Infection: Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash: Wash the cells with warm PBS to remove extracellular bacteria.
-
Drug Treatment: Add fresh medium containing various concentrations of this compound (based on its MIC) to the infected cells.
-
Incubation: Incubate the plates for 4 days at 37°C in a 5% CO₂ atmosphere.
-
Lysis and Plating: Lyse the macrophages with lysis buffer and plate serial dilutions of the lysate onto 7H10 agar plates.
-
CFU Enumeration: Incubate the plates for 3-4 weeks at 37°C and count the number of colonies to determine the intracellular bacterial load (CFU/mL). A reduction in CFU compared to the untreated control indicates intracellular activity.
Protocol 3: In Vivo Efficacy in a Mouse Model
This protocol outlines a chronic infection mouse model to evaluate the in vivo bactericidal activity of this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Aerosol infection chamber
-
M. tuberculosis H37Rv strain
-
This compound formulated for oral gavage
-
Isoniazid (INH) as a positive control
-
7H10 agar plates
Procedure:
-
Infection: Infect BALB/c mice with a low dose of M. tuberculosis H37Rv using an aerosol exposure system to implant approximately 100-200 bacilli in the lungs.
-
Establishment of Chronic Infection: Allow the infection to establish for 4 weeks.
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at 10 mg/kg, INH at 25 mg/kg). Administer treatments daily via oral gavage for 4-8 weeks.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Bacterial Load Determination: Aseptically remove the lungs and spleen, homogenize the tissues in PBS, and plate serial dilutions onto 7H10 agar.
-
CFU Enumeration: Incubate the plates for 3-4 weeks at 37°C, and count the colonies to determine the bacterial load. The efficacy of this compound is measured by the reduction in the log10 CFU in the organs compared to the vehicle control group.
SQ609 solution preparation and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ609 is a dipiperidine compound identified as a promising lead for the development of new anti-tubercular agents. It has demonstrated significant activity against Mycobacterium tuberculosis (Mtb) both in vitro and in vivo.[1][2] These application notes provide detailed protocols for the preparation and use of this compound solutions in common experimental settings, along with information on its stability and mechanism of action.
Physicochemical Properties and Solution Preparation
While specific quantitative solubility data for this compound is not widely published, it is soluble in dimethyl sulfoxide (DMSO), a common solvent for screening compounds in biological assays.
Table 1: this compound Solution Preparation Parameters
| Parameter | Recommended Solvent | Typical Stock Concentration | Storage of Stock Solution |
| Value | DMSO | 10 mM | -20°C, protected from light |
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 0.001 L * 300 g/mol * 1000 mg/g = 3 mg. Note: Researchers must use the actual molecular weight provided by the supplier.
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.
-
-
Dissolution:
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For 1 mL of a 10 mM solution, this would be 1 mL.
-
Cap the tube tightly.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Stability of this compound Solutions
Specific stability data for this compound solutions is not extensively documented in the public domain. However, based on general laboratory practice for similar organic compounds dissolved in DMSO:
-
Short-term stability: When diluted in aqueous media for experiments, it is recommended to use the working solutions fresh.
-
Long-term stability: DMSO stock solutions are generally stable for several months when stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
Table 2: General Stability Guidelines for this compound Solutions
| Storage Condition | Solvent | Recommended Duration |
| -20°C | DMSO (Stock Solution) | Up to 6 months (minimize freeze-thaw) |
| 4°C | Aqueous media (Working Solution) | Use within 24 hours |
| Room Temperature | Aqueous media (Working Solution) | Use immediately |
Mechanism of Action and Signaling Pathway
This compound is believed to exert its anti-tubercular activity by inhibiting the biosynthesis of the mycobacterial cell wall, a mechanism it shares with the established anti-tubercular drug ethambutol.[2] The specific molecular target is likely involved in the arabinogalactan synthesis pathway, a critical component of the Mtb cell wall.
Caption: Putative mechanism of action of this compound targeting arabinogalactan synthesis in the Mtb cell wall.
Experimental Protocols
In Vitro Intracellular Activity Assay against Mycobacterium tuberculosis
This protocol describes a method to evaluate the efficacy of this compound against Mtb residing within macrophages.
Caption: Workflow for the in vitro intracellular Mtb inhibition assay.
Protocol:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., J774A.1 or THP-1) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics if necessary.
-
Seed the macrophages in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
-
Infection:
-
On the day of the experiment, wash the macrophage monolayer with serum-free medium.
-
Infect the cells with an Mtb strain (e.g., H37Rv) at a multiplicity of infection (MOI) of 1 to 10.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with fresh medium to remove extracellular bacteria.
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Add the this compound working solutions to the infected cells at various concentrations (e.g., a dose-response range from 0.1 to 50 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., isoniazid).
-
Incubate the plates for 4 to 5 days at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Bacterial Viability:
-
After the incubation period, lyse the macrophages using a gentle lysis buffer (e.g., 0.1% saponin or Triton X-100).
-
Determine the number of viable intracellular bacteria by plating serial dilutions of the cell lysate on Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
-
Alternatively, if using a reporter Mtb strain (e.g., expressing luciferase or GFP), measure the reporter signal according to the specific assay protocol.
-
Table 3: Example Concentrations for In Vitro Intracellular Assay
| Compound | Concentration Range |
| This compound | 0.1 - 50 µM |
| Isoniazid (Positive Control) | 0.01 - 1 µg/mL |
| DMSO (Vehicle Control) | ≤ 0.5% |
In Vivo Efficacy Study in a Mouse Model of Tuberculosis
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a mouse model of Mtb infection.
References
- 1. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SQ609 Activity Against Intracellular Mtb
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of SQ609, a promising anti-tubercular agent, against Mycobacterium tuberculosis (Mtb) residing within host macrophages. The following assays are described: Colony Forming Unit (CFU) Assay, Resazurin Microtiter Assay (REMA), and a Green Fluorescent Protein (GFP)-Based Assay.
This compound is a dipiperidine compound that has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mtb.[1][2] Its mechanism of action involves the inhibition of the MmpL3 transporter, which is crucial for the transport of trehalose monomycolate (TMM), a key component of the mycobacterial cell wall.[3] This interference with cell wall biosynthesis makes this compound a compelling candidate for tuberculosis drug development.[1]
Data Presentation
The following table summarizes the quantitative data for this compound's activity against intracellular Mtb as reported in the literature.
| Assay Type | Macrophage Cell Line | Mtb Strain | This compound Concentration | Inhibition of Intracellular Growth | Reference |
| Intracellular Growth Assay | J774 | Mtb H37Rv | 4 µg/ml | >90% | [4] |
Experimental Protocols
Macrophage Infection Model
A foundational component of these assays is the establishment of an in vitro macrophage infection model. The human monocytic cell line THP-1 is a commonly used and reliable model.[5]
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
To differentiate monocytes into macrophage-like cells, seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells/well in the presence of 100 ng/ml PMA for 48-72 hours.
-
Culture Mtb H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.6-0.8).
-
Before infection, wash the Mtb culture with PBS and resuspend in RPMI-1640 with 10% FBS. Allow bacterial clumps to settle for 10 minutes and use the upper suspension for infection.
-
Remove the PMA-containing medium from the differentiated THP-1 cells and wash with warm RPMI-1640.
-
Infect the macrophage monolayer at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage) for 4 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, remove the extracellular bacteria by washing the cells three times with warm RPMI-1640.
-
Add fresh RPMI-1640 containing 20 µg/ml of gentamicin and incubate for 1 hour to kill any remaining extracellular bacteria.
-
Wash the cells again with warm RPMI-1640 and add fresh medium containing serial dilutions of this compound.
Colony Forming Unit (CFU) Assay
The CFU assay is a gold-standard method for quantifying viable bacteria.
Materials:
-
Infected macrophage culture plate (from section 1)
-
Sterile deionized water with 0.05% Tween 80
-
Middlebrook 7H11 agar plates supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile PBS
Protocol:
-
Following treatment with this compound for the desired duration (e.g., 72 hours), aspirate the medium from the wells.
-
Lyse the macrophages by adding 100 µl of sterile deionized water with 0.05% Tween 80 to each well and incubate for 10 minutes at room temperature.
-
Scrape the bottom of the wells with a pipette tip to ensure complete lysis and release of intracellular bacteria.
-
Prepare serial 10-fold dilutions of the cell lysates in sterile PBS.
-
Plate 100 µl of each dilution onto Middlebrook 7H11 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on the plates and calculate the CFU/ml for each treatment condition.
-
The percentage of growth inhibition is calculated relative to the untreated control.
Resazurin Microtiter Assay (REMA)
REMA is a colorimetric assay that measures the metabolic activity of viable bacteria.[6][7]
Materials:
-
Infected macrophage culture plate (from section 1)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Microplate reader
Protocol:
-
After treating the infected macrophages with this compound for 5-7 days, add 20 µl of the resazurin solution to each well.[6][7][8]
-
Incubate the plates for an additional 16-24 hours at 37°C.
-
Observe the color change from blue (resazurin) to pink (resorufin), which indicates bacterial metabolic activity.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm, or the absorbance at 570 nm and 600 nm.[9]
-
The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.
Green Fluorescent Protein (GFP)-Based Assay
This assay utilizes an Mtb strain engineered to express GFP, allowing for a fluorescent readout of bacterial viability.
Materials:
-
Macrophage cell line (e.g., U937 or THP-1)
-
Mtb H37Rv expressing GFP (Mtb-GFP)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or a high-content imaging system
Protocol:
-
Prepare infected macrophage plates with Mtb-GFP as described in section 1.
-
Add serial dilutions of this compound to the infected cells and incubate for 5 days.[10]
-
After the incubation period, wash the cells with PBS to remove any dead cells and extracellular bacteria.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Alternatively, for high-content analysis, fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and image the plates using an automated microscope.[10]
-
The reduction in GFP signal corresponds to the inhibition of intracellular Mtb growth.
Visualizations
Caption: Mechanism of action of this compound targeting the MmpL3 transporter.
Caption: Workflow for assessing this compound activity against intracellular Mtb.
References
- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 2. sequella.com [sequella.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of this compound as a lead compound from a library of dipiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells. | Semantic Scholar [semanticscholar.org]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 9. Synergistic up-regulation of epithelial cell matrix metalloproteinase-9 secretion in tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Microscopic Phenotypic Assay for the Quantification of Intracellular Mycobacteria Adapted for High-throughput/High-content Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of SQ609 in Combination with other Anti-Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ609 is a novel anti-tuberculosis (TB) drug candidate belonging to the dipiperidine class. It exhibits potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). The primary mechanism of action of this compound is the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter responsible for exporting mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] Inhibition of MmpL3 disrupts the proton motive force (PMF) across the mycobacterial cell membrane, leading to a collapse of the transmembrane electrochemical proton gradient and subsequent cell death.[3][4]
Due to its unique mechanism of action, this compound presents a promising candidate for inclusion in combination therapies for tuberculosis. Synergistic or additive interactions with existing and investigational anti-TB drugs could lead to more effective treatment regimens, potentially shortening treatment duration and combating the emergence of drug resistance. These application notes provide an overview of the available data on this compound in combination with other TB drugs and detailed protocols for in vitro and in vivo evaluation of such combinations.
Data Presentation: In Vitro Synergy of this compound and its Analogs with other TB Drugs
The following table summarizes the in vitro synergistic and additive effects observed when this compound or its closely related analog, SQ109, are combined with other anti-TB drugs. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
| Drug Combination | M. tuberculosis Strain | Interaction | FICI Value | Reference |
| SQ109 + Isoniazid (INH) | H37Rv | Synergy | Not explicitly stated, but described as strong synergy | [5] |
| SQ109 + Rifampicin (RIF) | H37Rv | Synergy | Not explicitly stated, but described as marked synergy | [5] |
| SQ109 + Ethambutol (EMB) | H37Rv | Indifference | Not explicitly stated | [5] |
| SQ109 + Streptomycin | H37Rv | Additive | Not explicitly stated | [5] |
| SQ109 + Bedaquiline (TMC207) | H37Rv | Synergy | Improved TMC207 MIC by 4- to 8-fold | [6] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol outlines the checkerboard method to determine the synergistic, additive, indifferent, or antagonistic interactions between this compound and other anti-TB drugs.
Materials:
-
Mycobacterium tuberculosis strain of interest (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound and other anti-TB drugs of interest
-
96-well microtiter plates
-
Spectrophotometer or fluorometer for reading cell viability (e.g., using Resazurin)
Procedure:
-
Prepare Drug Solutions: Prepare stock solutions of this compound and the combination drug(s) in an appropriate solvent (e.g., DMSO). Make serial two-fold dilutions of each drug in 7H9 broth.
-
Prepare Bacterial Inoculum: Grow M. tuberculosis to mid-log phase (OD600 ≈ 0.4-0.6). Adjust the culture to a McFarland standard of 1.0 and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Set up the Checkerboard Plate:
-
Add 50 µL of 7H9 broth to all wells of a 96-well plate.
-
Add 50 µL of the serially diluted this compound along the x-axis (e.g., columns 2-11).
-
Add 50 µL of the serially diluted combination drug along the y-axis (e.g., rows B-G).
-
This creates a matrix of increasing concentrations of both drugs.
-
Include wells with each drug alone (row H and column 12) and a drug-free growth control (well A1).
-
-
Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits visible growth. This can be determined visually or by adding a viability indicator like Resazurin.
-
Calculate FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Time-Kill Curve Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound in combination with other drugs over time.
Materials:
-
Mycobacterium tuberculosis strain of interest
-
Middlebrook 7H9 broth with supplements
-
This compound and other anti-TB drugs
-
Sterile culture tubes or flasks
-
Middlebrook 7H10 or 7H11 agar plates
-
Incubator at 37°C
Procedure:
-
Prepare Cultures: Prepare a mid-log phase culture of M. tuberculosis as described for the checkerboard assay.
-
Set up Experimental Conditions: Prepare culture tubes with 7H9 broth containing:
-
No drug (growth control)
-
This compound alone (at a relevant concentration, e.g., 1x or 2x MIC)
-
Combination drug alone (at a relevant concentration)
-
This compound and the combination drug together
-
-
Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 10^5 - 10^6 CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 7, and 14 days), withdraw an aliquot from each tube.
-
Determine Viable Counts: Prepare serial dilutions of each aliquot and plate onto 7H10 or 7H11 agar plates.
-
Incubation and CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. A synergistic interaction is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol describes a general framework for evaluating the efficacy of this compound in combination with other TB drugs in a mouse model of chronic TB infection.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Aerosol infection chamber
-
This compound and other anti-TB drugs formulated for oral gavage
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Middlebrook 7H10 or 7H11 agar plates
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection of approximately 100-200 CFU.
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks.
-
Treatment: Randomly assign mice to treatment groups:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound in combination with the other drug(s)
-
Standard TB drug regimen (e.g., rifampicin, isoniazid, pyrazinamide) as a positive control Administer drugs daily via oral gavage for a specified duration (e.g., 4 or 8 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in a known volume of sterile PBS.
-
Plate serial dilutions of the homogenates onto 7H10 or 7H11 agar.
-
-
CFU Enumeration: Incubate plates at 37°C for 3-4 weeks and count the colonies to determine the bacterial load (log10 CFU) in the lungs and spleens.
-
Data Analysis: Compare the mean log10 CFU between the different treatment groups. A significant reduction in bacterial load in the combination group compared to the single-drug and control groups indicates in vivo efficacy.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for checkerboard synergy assay.
Logical Relationship for In Vivo Efficacy Study
Caption: Logical flow of an in vivo efficacy study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Acetamide Indirectly Targets Mycobacterial Transporter MmpL3 by Proton Motive Force Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rama.mahidol.ac.th [rama.mahidol.ac.th]
- 6. In Vitro Interactions between New Antitubercular Drug Candidates SQ109 and TMC207 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of SQ609 Analogs Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ609 is a promising dipiperidine-based drug candidate with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] Its primary mechanism of action involves the inhibition of Mtb cell wall biosynthesis.[1] Analogs of this compound are being actively investigated to improve efficacy, reduce toxicity, and overcome potential drug resistance. High-throughput screening (HTS) plays a pivotal role in the rapid evaluation of these analogs. This document provides detailed application notes and protocols for two key HTS assays used in the screening of this compound analogs: a Luciferase Reporter Assay for cell wall inhibition and a Minimum Inhibitory Concentration (MIC) determination assay.
Signaling Pathway of MmpL3 Inhibition
This compound and its analogs are known to target MmpL3, a crucial transporter protein in M. tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor of mycolic acids, across the mycobacterial inner membrane. Mycolic acids are essential components of the protective outer layer of the mycobacterial cell wall. By inhibiting MmpL3, this compound analogs disrupt the synthesis of the cell wall, leading to bacterial death.
Caption: MmpL3-mediated transport of TMM and its inhibition by this compound analogs.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and a selection of its analogs against Mycobacterium tuberculosis H37Rv.
| Compound | Modification | MIC (µM) vs. Mtb H37Rv | IC50 (µM) vs. Mtb H37Rv |
| This compound (8a) | Parent Compound | 0.4 | 0.15 |
| 8b | C2-Adamantyl Methyl | 1.2 | 0.5 |
| 8c | C2-Adamantyl Ethyl | 0.8 | 0.3 |
| 8d | C2-Adamantyl n-Propyl | 1.5 | 0.6 |
| 8e | C2-Adamantyl n-Butyl | 2.0 | 0.8 |
| 8f | C2-Adamantyl Phenyl | 0.6 | 0.2 |
| 8g | C2-Adamantyl Benzyl | 0.5 | 0.18 |
| 8h | C2-Adamantyl 2-Thienyl | 0.7 | 0.25 |
| 8i | C2-Adamantyl 3-Thienyl | 0.9 | 0.4 |
| 12 | Aminoamide analog | >20 | >10 |
| 7a | Aminoamide analog | >20 | >10 |
| 7c | Aminoamide analog | >20 | >10 |
| 7e | Aminoamide analog | >20 | >10 |
| 7g | Aminoamide analog | >20 | >10 |
| 7h | Aminoamide analog | >20 | >10 |
| 14a | Aminoamide analog | >20 | >10 |
| 14b | Aminoamide analog | >20 | >10 |
| 14d | Aminoamide analog | >20 | >10 |
| 11 | Aminoamide analog | >20 | >10 |
| 15 | Aminoamide analog | >20 | >10 |
Data extracted from "Synthesis and Testing of Analogs of the Tuberculosis Drug Candidate SQ109 Against Bacteria and Protozoa: Identification of Lead Compounds Against Mycobacterium abscessus and Malaria Parasites".[2]
Experimental Protocols
High-Throughput Luciferase Reporter Assay for Cell Wall Inhibition
This assay utilizes a recombinant strain of Mycobacterium tuberculosis expressing the firefly luciferase gene under the control of the Rv0341 promoter. This promoter is specifically induced in response to inhibitors of cell wall biosynthesis.[1]
Materials:
-
Recombinant M. tuberculosis H37Rv containing the pRv0341-luc+ plasmid
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase), 0.5% glycerol, and 0.05% Tween 80
-
This compound analogs dissolved in DMSO
-
96-well or 384-well clear bottom white plates
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Bacterial Culture Preparation:
-
Grow the recombinant Mtb strain in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final OD600 of 0.05 in fresh 7H9 broth.
-
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound dilution into the assay plates. Include positive controls (e.g., isoniazid) and negative controls (DMSO only).
-
-
Bacterial Inoculation:
-
Add 99 µL of the diluted Mtb culture to each well of the assay plates.
-
Seal the plates and incubate at 37°C for 48-72 hours.
-
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of induction relative to the positive control.
-
Determine the EC50 (half-maximal effective concentration) for each analog.
-
Caption: Experimental workflow for the Luciferase Reporter Assay.
High-Throughput Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. A broth microdilution method in a 96- or 384-well plate format is commonly used for HTS.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), 0.5% glycerol, and 0.05% Tween 80
-
This compound analogs dissolved in DMSO
-
96-well or 384-well clear plates
-
Resazurin sodium salt solution (0.02% w/v)
-
Plate reader (for absorbance or fluorescence)
Protocol:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.
-
-
Compound Plating:
-
In the assay plates, add 100 µL of 7H9 broth to all wells except the first column.
-
Add 2 µL of the stock solution of each this compound analog to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Bacterial Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Growth Determination:
-
After incubation, add 30 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours at 37°C.
-
Visually inspect the wells for a color change from blue (no growth) to pink (growth).
-
Alternatively, measure the absorbance at 570 nm and 600 nm or fluorescence (Ex: 560 nm, Em: 590 nm) using a plate reader.
-
-
Data Analysis:
-
The MIC is defined as the lowest compound concentration at which no color change (or a significant reduction in signal) is observed.
-
Caption: Experimental workflow for the High-Throughput MIC Assay.
Conclusion
The described HTS assays provide a robust framework for the efficient evaluation of this compound analogs. The luciferase reporter assay offers a rapid method for identifying compounds that specifically target the mycobacterial cell wall, while the MIC assay provides a quantitative measure of their antibacterial potency. Together, these protocols enable the systematic screening of compound libraries to identify novel and improved anti-tuberculosis drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SQ609 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SQ609 in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dosage of this compound for in vivo mouse studies of tuberculosis?
A commonly used and effective oral dose of this compound in mouse models of tuberculosis is 10 mg/kg body weight, administered once daily.[1] This dosage has been shown to prevent weight loss in mice infected with Mycobacterium tuberculosis and to have a prolonged therapeutic effect.[2][3]
2. What is the mechanism of action of this compound?
This compound is an inhibitor of the Mycobacterium tuberculosis MmpL3 transporter.[4] MmpL3 is an essential protein responsible for transporting mycolic acids, a key component of the mycobacterial cell wall, across the plasma membrane.[4] By inhibiting MmpL3, this compound disrupts cell wall synthesis, leading to bactericidal activity.[3][4]
3. What are the expected efficacy endpoints in a mouse model of tuberculosis treated with this compound?
The primary efficacy endpoints for this compound in a murine tuberculosis model are:
-
Prevention of weight loss: Infected, untreated mice typically show significant weight loss (over 25%) by day 20 post-infection.[2] Effective treatment with this compound should prevent this weight loss.[2]
-
Reduction in bacterial load: A significant reduction in the number of colony-forming units (CFU) in the lungs and spleen of treated mice compared to untreated controls is a key indicator of efficacy.
4. What is the oral bioavailability of this compound in mice?
The oral bioavailability of this compound in mice has been reported to be approximately 3.8%.[5] This low bioavailability is a critical factor to consider when designing and troubleshooting in vivo experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or inconsistent efficacy | Formulation issues: Due to its lipophilic nature, this compound can be difficult to dissolve and may precipitate out of solution, leading to inaccurate dosing. | * Vehicle selection: Use a lipid-based vehicle suitable for lipophilic drugs. Common choices for oral gavage include corn oil, olive oil, or sesame oil.[6] Specialized lipid-based formulations can also enhance solubility and absorption.[7][8][9][10]* Solubility testing: Before starting an in vivo study, test the solubility and stability of this compound in your chosen vehicle at the desired concentration. Visually inspect the formulation for any precipitation before each administration.* Sonication: Gentle sonication can help to dissolve the compound and create a more uniform suspension. |
| Low bioavailability: The inherent low oral bioavailability of this compound (3.8% in mice) may limit its efficacy.[5] | * Ensure accurate dosing: Follow a precise oral gavage protocol to minimize dosing errors.* Consider alternative routes (for experimental purposes): While oral gavage is standard, for specific experimental questions, other routes of administration could be explored to bypass first-pass metabolism, though this would deviate from the typical therapeutic route. | |
| Signs of toxicity in mice | Dosage is too high: The administered dose may exceed the maximum tolerated dose (MTD). | * Monitor for clinical signs of toxicity: Observe mice for signs such as significant weight loss (>15-20%), piloerection, hunched posture, decreased motor activity, or diarrhea.[11][12][13][14]* Determine the MTD: If you are using a new animal model or a different strain of mice, it is advisable to conduct a dose-escalation study to determine the MTD.[15][16][17]* Reduce the dosage: If signs of toxicity are observed, consider reducing the dosage. |
| Difficulty with oral gavage | Improper technique: Incorrect oral gavage technique can lead to aspiration, injury to the esophagus or stomach, and inaccurate dosing. | * Use the correct equipment: For mice, use an 18-20 gauge, 1.5-inch gavage needle with a rounded tip.[18]* Proper restraint: Restrain the mouse so that the head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.[19][20]* Measure the correct insertion depth: Measure the distance from the mouse's snout to the last rib to determine the appropriate depth for needle insertion.[18][20]* Do not force the needle: The needle should pass into the esophagus with gentle pressure. If there is resistance, withdraw and try again.[18] |
| High variability in CFU counts | Inconsistent infection: Variability in the initial infectious dose can lead to high variability in CFU counts at the end of the experiment. | * Standardize the infection protocol: Use a well-characterized bacterial stock and a standardized procedure for infection (e.g., aerosol or intravenous injection).* Confirm initial bacterial load: At the start of the experiment, sacrifice a small cohort of infected mice to determine the initial bacterial load in the lungs and spleen.[21] |
| Inaccurate CFU plating: Errors in serial dilutions or plating can lead to inaccurate CFU counts. | * Proper homogenization: Ensure that the lung and spleen tissues are thoroughly homogenized to release all bacteria.* Accurate serial dilutions: Use calibrated pipettes and proper technique for serial dilutions.* Appropriate plating volume and distribution: Plate a sufficient volume of the homogenate and ensure it is spread evenly on the agar plate. |
Quantitative Data Summary
Table 1: In Vivo Dosage and Pharmacokinetics of this compound in Mice
| Parameter | Value | Reference |
| Route of Administration | Oral Gavage | [21] |
| Recommended Dosage | 10 mg/kg | [1] |
| Oral Bioavailability | 3.8% | [5] |
| Maximum Tolerated Dose (MTD) | Not explicitly defined, but 10 mg/kg is well-tolerated. | [1] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Objective: To prepare a stable and homogenous formulation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, sesame oil)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the total amount of this compound and vehicle needed for the entire study, accounting for the number of animals, dosage, and treatment duration.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the vehicle to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to initially disperse the powder.
-
Place the tube in a sonicator bath and sonicate until the compound is fully dissolved or a fine, homogenous suspension is formed.
-
Visually inspect the solution for any undissolved particles or precipitation.
-
Prepare fresh formulations regularly, and always vortex the solution immediately before each administration to ensure homogeneity.
Oral Gavage Procedure in Mice
Objective: To accurately administer the prepared this compound formulation to mice orally.
Materials:
-
This compound formulation
-
Syringe (e.g., 1 mL)
-
Gavage needle (18-20 gauge with a rounded tip)
-
Mouse restraint device (optional)
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound formulation to administer. The maximum volume for oral gavage in mice is typically 10 mL/kg.[18]
-
Draw the calculated volume of the formulation into the syringe attached to the gavage needle.
-
Securely restrain the mouse, ensuring the head and body are in a straight vertical line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus.
-
Slowly and smoothly administer the contents of the syringe.
-
Gently remove the gavage needle.
-
Monitor the mouse for a few minutes to ensure there are no signs of respiratory distress, which could indicate accidental administration into the trachea.[18][19]
Colony-Forming Unit (CFU) Assay for Lung and Spleen
Objective: To determine the bacterial load in the lungs and spleen of mice.
Materials:
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Tissue homogenizer
-
Sterile microcentrifuge tubes
-
Middlebrook 7H11 agar plates supplemented with OADC
-
Serial dilution tubes with sterile PBS
-
Incubator at 37°C
Procedure:
-
Aseptically remove the lungs and spleen from the euthanized mouse.
-
Place each organ in a separate tube containing a known volume of sterile PBS with Tween 80.
-
Homogenize the tissues using a mechanical homogenizer until no visible tissue fragments remain.
-
Perform serial 10-fold dilutions of the tissue homogenate in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of each dilution onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on the plates with a countable number of colonies (typically 30-300 colonies).
-
Calculate the number of CFU per organ by multiplying the number of colonies by the dilution factor and adjusting for the volume plated and the total volume of the homogenate.
Visualizations
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Simplified diagram of this compound's mechanism of action.
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a lead compound from a library of dipiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipid-based vehicle for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduced Chronic Toxicity and Carcinogenicity in A/J Mice in Response to Life-Time Exposure to Aerosol From a Heated Tobacco Product Compared With Cigarette Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. Murine model of acute TB infection [bio-protocol.org]
Technical Support Center: Cytotoxicity Assessment of Novel Compounds in Mammalian Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of novel compounds, such as SQ609, in mammalian cells. Due to the limited publicly available information on this compound, this guide offers a comprehensive framework for cytotoxicity evaluation using standard assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a new compound?
A1: The initial step is to perform a dose-response and time-course experiment to determine the compound's effective concentration range and the optimal time point for measuring cytotoxicity. This is typically done using a rapid and cost-effective viability assay like the MTT assay.
Q2: Which cytotoxicity assays are most appropriate for initial screening?
A2: For initial screening, assays that measure cell viability and membrane integrity are recommended. The MTT assay is a widely used colorimetric assay that measures metabolic activity, providing an indication of cell viability.[1][2][3][4] The LDH assay is another common choice that measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[5][6][7][8]
Q3: How can I differentiate between apoptosis and necrosis induced by my compound?
A3: To distinguish between apoptosis and necrosis, it is recommended to use an Annexin V and Propidium Iodide (PI) assay. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, which is characteristic of late apoptosis and necrosis.[9][10]
Q4: What are some common causes of high variability in cytotoxicity assay results?
A4: High variability can stem from several factors, including inconsistent cell seeding density, uneven compound distribution in multi-well plates, contamination (e.g., mycoplasma), and improper incubation times. Ensuring proper cell culture techniques and careful experimental execution is crucial.
Q5: How should I interpret conflicting results from different cytotoxicity assays?
A5: Different assays measure distinct cellular parameters. For instance, a compound might affect metabolic activity (measured by MTT) before causing membrane damage (measured by LDH). It is important to consider the mechanism of action of your compound and to use a panel of assays to obtain a comprehensive understanding of its cytotoxic effects.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low signal or absorbance values | Insufficient cell number. | Ensure optimal cell seeding density. |
| Low metabolic activity of cells. | Use cells in the logarithmic growth phase. | |
| Incomplete dissolution of formazan crystals. | Ensure complete solubilization by thorough mixing and incubation. | |
| High background | Contamination of culture media or reagents. | Use sterile techniques and fresh reagents. |
| Phenol red in the media can interfere. | Use phenol red-free media or a media-only background control. | |
| Inconsistent results between wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix gently. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background LDH activity | Serum in the culture medium contains LDH. | Use serum-free medium for the assay or include a serum-only control. |
| Mechanical cell damage during handling. | Handle cells gently; avoid vigorous pipetting. | |
| Low signal (low LDH release) | Assay performed too early. | Optimize the incubation time with the compound to allow for sufficient cell death. |
| Insufficient cell number. | Ensure an adequate number of cells are seeded. |
Annexin V/PI Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High percentage of PI-positive cells in the negative control | Harsh cell harvesting techniques. | Use gentle trypsinization or cell scraping and minimize centrifugation speed. |
| Cells are overgrown or unhealthy. | Use cells from a healthy, sub-confluent culture. | |
| High percentage of Annexin V-positive cells in the negative control | Long incubation times during staining. | Adhere to the recommended incubation times in the protocol. |
| Mechanical stress during cell handling. | Handle cells gently throughout the staining procedure. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][3]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After treatment, centrifuge the plate and collect the supernatant, which contains the released LDH.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[6]
Annexin V/PI Apoptosis Assay Protocol
-
Cell Harvesting: After compound treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation
Table 1: Hypothetical IC50 Values of Compound this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | MTT | 48 | 15.2 |
| A549 | MTT | 48 | 25.8 |
| HepG2 | MTT | 48 | 18.5 |
| MCF-7 | LDH | 48 | 22.1 |
| A549 | LDH | 48 | 35.4 |
| HepG2 | LDH | 48 | 28.9 |
Table 2: Hypothetical Percentage of Apoptotic and Necrotic Cells after Treatment with Compound this compound (15 µM) for 48 hours in MCF-7 Cells
| Population | Percentage (%) |
| Viable (Annexin V- / PI-) | 45.3 |
| Early Apoptotic (Annexin V+ / PI-) | 30.1 |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 20.5 |
| Necrotic (Annexin V- / PI+) | 4.1 |
Visualizations
Caption: Workflow for assessing the cytotoxicity of a novel compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to SQ609 in M. tuberculosis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SQ609, a novel anti-tubercular agent targeting the meso-diaminopimelate (m-DAP) biosynthesis pathway of Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an experimental drug that inhibits a crucial step in the biosynthesis of meso-diaminopimelate (m-DAP), a key component of the peptidoglycan cell wall in M. tuberculosis. By targeting this pathway, this compound disrupts cell wall synthesis, leading to bacterial cell death.
Q2: What are the potential mechanisms of resistance to this compound in M. tuberculosis?
While specific clinical resistance mutations are still under investigation, resistance to this compound is likely to arise from one or more of the following mechanisms:
-
Target modification: Mutations in the gene encoding the target enzyme within the m-DAP pathway could alter the protein structure, reducing the binding affinity of this compound.
-
Efflux pumps: Overexpression of bacterial efflux pumps can actively transport this compound out of the cell, preventing it from reaching its target at a sufficient concentration.
-
Drug inactivation: Bacterial enzymes could potentially modify or degrade this compound, rendering it inactive.
-
Target overexpression: Increased production of the target enzyme may require higher concentrations of this compound to achieve an inhibitory effect.
Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my M. tuberculosis strain?
The MIC of this compound can be determined using broth microdilution or agar dilution methods. A detailed protocol for broth microdilution is provided in the "Experimental Protocols" section below.
Q4: I am observing high MIC values for this compound against my M. tuberculosis strain. What could be the reason?
High MIC values may indicate inherent or acquired resistance. Refer to the "Troubleshooting Guides" section for a step-by-step approach to investigate potential resistance.
Troubleshooting Guides
Issue: Higher than expected MIC values for this compound
This guide will help you troubleshoot experiments where M. tuberculosis exhibits reduced susceptibility to this compound.
| Possible Cause | Recommended Action |
| Inherent Resistance | Sequence the genes in the m-DAP pathway to identify any polymorphisms that may confer natural resistance. Compare the sequence to that of a known susceptible strain (e.g., H37Rv). |
| Acquired Resistance | If you are working with a strain that has been exposed to this compound previously, it may have developed resistance. Perform whole-genome sequencing to identify potential mutations in the target pathway, efflux pump regulators, or other relevant genes. |
| Experimental Error | - Incorrect drug concentration: Verify the stock concentration and serial dilutions of this compound. - Inoculum size: Ensure the bacterial inoculum is standardized. A high inoculum can lead to apparently higher MICs. - Media composition: Use a standard mycobacterial growth medium (e.g., Middlebrook 7H9 with ADC or OADC supplement) as variations can affect drug activity. - Incubation conditions: Confirm that the incubation temperature and duration are appropriate for M. tuberculosis. |
| Efflux Pump Overexpression | Perform a resazurin microtiter assay (REMA) to determine the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI) such as verapamil or reserpine. A significant decrease in MIC in the presence of an EPI suggests the involvement of efflux pumps. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against M. tuberculosis.
Materials:
-
M. tuberculosis culture in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with 10% ADC or OADC
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Resazurin solution (0.02% w/v)
-
Positive control antibiotic (e.g., isoniazid)
-
Negative control (no drug)
Procedure:
-
Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of M. tuberculosis (e.g., McFarland standard of 1.0) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial suspension to each well containing the drug dilutions.
-
Include a positive control (a known anti-tubercular drug) and a negative control (wells with bacteria and no drug).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is the lowest concentration of this compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth).
Visualizations
Caption: Mechanism of this compound action and potential resistance pathways.
Caption: Troubleshooting workflow for high this compound MIC values.
Technical Support Center: Enhancing the Bioavailability of SQ609 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of SQ609 for improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its bioavailability important?
A1: this compound is a promising antitubercular agent that targets the Mycobacterium tuberculosis (Mtb) membrane protein MmpL3. This protein is essential for transporting trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts cell wall synthesis, leading to bacterial death. However, this compound is a highly lipophilic and poorly water-soluble compound, which can lead to low oral bioavailability. Enhancing its bioavailability is crucial to ensure sufficient drug concentration at the site of infection, improve therapeutic efficacy, and potentially reduce the required dosage and associated side effects.
Q2: What are the primary challenges in formulating this compound?
A2: The main challenges in formulating this compound stem from its physicochemical properties:
-
Poor Aqueous Solubility: this compound's low solubility in water makes it difficult to achieve adequate dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
High Lipophilicity: While beneficial for penetrating the lipid-rich mycobacterial cell wall, high lipophilicity can lead to poor wetting and dissolution in the aqueous environment of the gut.
-
Potential for Precipitation: Upon oral administration, the drug may precipitate out of solution when it transitions from the formulation to the gastrointestinal fluids.
-
Metabolic Instability: Like many xenobiotics, this compound may be subject to first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.
Q3: What are the most promising strategies for improving the bioavailability of this compound?
A3: Several advanced formulation strategies can be employed to overcome the challenges associated with this compound's poor solubility and enhance its oral bioavailability. These include:
-
Nanoparticle-Based Drug Delivery Systems:
-
Nanosuspensions/Nanocrystals: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like this compound within their membrane, improving solubility and potentially altering the drug's absorption pathway.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate this compound, offering advantages like controlled release and protection from degradation.
-
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ nanoemulsion formation enhances the solubilization and absorption of the drug.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
Troubleshooting Guides
Nanoparticle Formulations (Liposomes, Nanocrystals)
| Problem | Potential Cause | Troubleshooting Steps |
| Low Drug Encapsulation/Loading Efficiency | - Poor affinity of this compound for the chosen lipid matrix.- Suboptimal drug-to-lipid ratio.- Inefficient encapsulation method. | - Screen different lipids and polymers to find a matrix with better compatibility with this compound.- Optimize the drug-to-carrier ratio in the formulation.- Experiment with different formulation techniques (e.g., thin-film hydration, microfluidics for liposomes; wet milling, high-pressure homogenization for nanocrystals). |
| Particle Aggregation/Instability | - Insufficient surface stabilization.- Inappropriate choice or concentration of stabilizer.- High particle concentration. | - Increase the concentration of the stabilizer (e.g., surfactant, polymer).- Screen different stabilizers to find one that provides better steric or electrostatic stabilization.- Optimize the particle concentration to prevent aggregation. |
| Inconsistent Particle Size | - Inefficient homogenization or sonication.- Variability in process parameters (e.g., temperature, pressure, time). | - Optimize the energy input during particle size reduction (e.g., increase sonication time, homogenization pressure).- Ensure consistent and controlled processing conditions for each batch. |
| Poor In Vitro Dissolution/Release | - Drug precipitation upon release from the nanoparticle.- Strong binding of the drug to the carrier matrix. | - Incorporate a precipitation inhibitor in the formulation.- Modify the carrier matrix to facilitate faster drug release.- Use a dissolution medium with surfactants to maintain sink conditions. |
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
| Problem | Potential Cause | Troubleshooting Steps |
| Failure to Form a Nanoemulsion (Large Droplet Size) | - Inappropriate ratio of oil, surfactant, and co-surfactant.- Poor miscibility of components.- Insufficient surfactant concentration. | - Systematically vary the ratios of the formulation components using a ternary phase diagram to identify the optimal nanoemulsion region.- Increase the concentration of the surfactant or co-surfactant.- Screen different oils, surfactants, and co-surfactants for better compatibility. |
| Drug Precipitation Upon Dilution | - The drug is not sufficiently soluble in the formulation components.- The nanoemulsion is not stable upon dilution in the aqueous phase. | - Select an oil phase in which this compound has the highest solubility.- Increase the amount of surfactant and co-surfactant to enhance the solubilization capacity of the nanoemulsion.- Incorporate a precipitation inhibitor. |
| Poor Stability of the Liquid SNEDDS Formulation | - Chemical instability of the drug or excipients.- Phase separation over time. | - Conduct stability studies at different temperature and humidity conditions.- Add antioxidants if oxidative degradation is suspected.- Ensure all components are fully miscible in the final formulation. |
Data Presentation
As direct quantitative data for this compound formulations is limited in publicly available literature, the following table presents representative data for nano-based drug delivery systems of potent MmpL3 inhibitors (BM635 and BM859) with similar physicochemical properties to this compound (high lipophilicity and low bioavailability). This data can serve as a benchmark for researchers developing this compound formulations.
Table 1: Physicochemical Properties of Nanoformulations for MmpL3 Inhibitors
| Formulation | Drug | Hydrodynamic Diameter (nm) | ζ-Potential (mV) | Polydispersity Index (PDI) | Drug-Entrapment Efficiency (%) | In Vitro MIC against M. tuberculosis (µM) |
| Nanoemulsion (NE) | BM635 | 150 ± 5 | -25 ± 2 | 0.20 ± 0.05 | 85 ± 5 | > 1 (Free Drug MIC = 0.12) |
| Niosome (NI) | BM859 | 200 ± 10 | -30 ± 3 | 0.25 ± 0.07 | 90 ± 4 | 0.6 (Free Drug MIC = 0.3) |
Data adapted from Hanieh et al., Pharmaceutics, 2020.
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the this compound concentration using a validated analytical method (e.g., HPLC).
-
In Vitro Drug Release Assay (Dialysis Method)
-
Preparation:
-
Place a known amount of the this compound formulation (e.g., liposomes, nanocrystals) into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of free this compound but retains the nanoparticles.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate buffer pH 7.4 containing a surfactant like 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity:
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) side of the inserts.
-
At specified time points, collect samples from the basolateral (B) side and replace with fresh transport buffer.
-
To assess active efflux, also perform the experiment in the basolateral-to-apical (B-to-A) direction.
-
-
Quantification:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if this compound is a substrate for efflux transporters like P-glycoprotein.
-
Mandatory Visualizations
Caption: this compound inhibits the MmpL3 transporter, blocking TMM transport and cell wall synthesis.
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Logical workflow for troubleshooting formulation and assay issues.
SQ609 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of SQ609 in long-term experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage and experiments?
A1: Based on the dipiperidine scaffold of this compound and general principles of small molecule stability, the primary factors include:
-
Temperature: Elevated temperatures can accelerate the degradation of the compound.
-
pH: Extreme pH conditions (highly acidic or alkaline) in aqueous solutions may lead to hydrolysis or other degradation pathways.
-
Light: Exposure to UV or fluorescent light can potentially cause photodegradation.
-
Oxidation: The presence of oxidizing agents or exposure to air over extended periods might lead to oxidative degradation.
-
Moisture: For the solid form of this compound, high humidity can lead to hydrolysis and physical changes.
Q2: I am observing a decrease in the activity of my this compound stock solution over time. What could be the cause?
A2: A decrease in activity suggests that this compound may be degrading in your stock solution. Potential causes include:
-
Improper Storage: The solution may not be stored at the recommended temperature or may be exposed to light.
-
Solvent-Induced Degradation: The solvent used to prepare the stock solution might be contributing to the degradation of this compound. It is crucial to use high-purity, anhydrous solvents if the compound is susceptible to hydrolysis.
-
Repeated Freeze-Thaw Cycles: If the stock solution is frozen, repeated freeze-thaw cycles can accelerate degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: To assess the stability of this compound in your experimental setup, you can perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions that are more severe than your actual experimental conditions to predict its long-term stability. The International Council for Harmonisation (ICH) provides guidelines for such studies.[1][2]
Troubleshooting Guide: this compound Stability Issues
This guide provides a structured approach to troubleshooting common stability-related problems encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound from a new vial of the solid compound.
-
Compare the performance of the fresh stock solution with the old one in your assay.
-
If the fresh stock solution restores the expected activity, it is likely that your previous stock solution has degraded.
-
-
Review Storage and Handling Procedures:
-
Ensure that both solid this compound and its stock solutions are stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light).
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Assess Stability in Assay Media:
-
Incubate this compound in your complete assay media (including all buffers, salts, and proteins) for the duration of your experiment.
-
At different time points, measure the concentration of this compound using a validated analytical method (e.g., HPLC-UV). A significant decrease in concentration indicates instability in the assay media.
-
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) of this compound samples.
The presence of new peaks suggests the formation of degradation products.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study:
-
Perform a systematic forced degradation study to identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
This will help in understanding the degradation pathways and developing an analytical method that can resolve this compound from its degradation products.
-
-
Optimize Analytical Method:
-
Ensure your analytical method is "stability-indicating," meaning it can accurately quantify the decrease of the active ingredient and the increase of degradation products.
-
Hypothetical Stability Profile of this compound
The following table summarizes the hypothetical stability of this compound under forced degradation conditions. This data is for illustrative purposes to guide researchers in designing their own stability studies.
| Stress Condition | Incubation Time | Temperature | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 85% | Hydrolytic degradant 1 |
| 0.1 M NaOH | 24 hours | 60°C | 70% | Hydrolytic degradant 2 |
| 3% H₂O₂ | 24 hours | Room Temp | 92% | Oxidative degradant 1 |
| Thermal | 7 days | 80°C | 95% | Thermal degradant 1 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 98% | No significant degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study for this compound
This protocol is based on the ICH Q1A(R2) guideline for stability testing.[2]
-
Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress media:
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
Purified water (for thermal and photolytic stress)
-
-
Incubation:
-
Acid/Base Hydrolysis: Incubate the solutions in 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate the solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the aqueous solution at 80°C for 7 days.
-
Photostability: Expose the aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples and neutralize the acidic and basic solutions.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Caption: Hypothetical signaling pathway for the mechanism of action of this compound.
References
Technical Support Center: Off-Target Effects of SQ609 in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the anti-tuberculosis drug candidate, SQ609, in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is an experimental anti-tuberculosis agent. Its primary mechanism of action is the inhibition of mycobacterial cell wall synthesis.[1] This targeted action disrupts the integrity of the bacterial cell envelope, leading to cell death.
Q2: Has the cytotoxicity of this compound been evaluated in mammalian cells?
A2: Yes, preliminary assessments indicate that this compound exhibits moderate in vitro cytotoxicity in cultured mammalian cells.[1] One study reported that at a concentration of 4 µg/mL, this compound effectively inhibited the growth of intracellular Mycobacterium tuberculosis in macrophages without showing toxic effects on the host cells.[2][3] In contrast, a related compound, SQ615, was found to be toxic to macrophages at the same concentration, suggesting a degree of selectivity for this compound.[2][3]
Q3: Is there any quantitative data available on the cytotoxicity of this compound in different mammalian cell lines?
A3: Currently, publicly available literature does not provide specific IC50 values for this compound across a range of standard mammalian cell lines such as HepG2 (human liver carcinoma), CHO (Chinese hamster ovary), or HeLa (human cervical cancer). General statements describe it as having a "favorable in vitro safety pharmacology and ADME profile" and a "suitable therapeutic window (in vitro)".[1] For detailed quantitative analysis, it is recommended to perform cell viability assays specific to the cell line being used in your experiments.
Q4: What are the potential off-target liabilities that should be considered for a compound like this compound?
A4: For any new chemical entity, a thorough off-target liability assessment is crucial. Potential off-target effects to consider include, but are not limited to:
-
Kinase Inhibition: Unintended inhibition of human protein kinases can interfere with numerous signaling pathways.
-
GPCR Binding: Interaction with G-protein coupled receptors can lead to a wide range of physiological effects.
-
Ion Channel Modulation: Blockade of ion channels, particularly the hERG (human Ether-a-go-go-Related Gene) potassium channel, is a significant concern for cardiac safety.
-
Mitochondrial Toxicity: Disruption of mitochondrial function can lead to cellular energy depletion and apoptosis.
Q5: Have any off-target screening panels been run for this compound?
A5: Based on available information, the results of comprehensive off-target screening panels for this compound, such as the KINOMEscan or Eurofins Cerep Safety-Screen, have not been publicly disclosed. Such panels are critical for identifying unintended molecular targets and predicting potential adverse effects.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity Observed in a Specific Mammalian Cell Line
Possible Cause 1: Cell Line Sensitivity Different cell lines can exhibit varying sensitivities to a compound due to differences in metabolism, membrane transporter expression, or the presence of specific off-target proteins.
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line.
-
Compare with Other Cell Lines: If possible, test the cytotoxicity of this compound in a panel of cell lines (e.g., HepG2, CHO, HEK293) to understand if the observed toxicity is cell-line specific.
-
Review Literature for Similar Compounds: Investigate if the scaffold of this compound (a dipiperidine derivative) is associated with known off-target effects or cytotoxicity in certain cell types.
Possible Cause 2: Experimental Conditions Factors such as compound solubility, incubation time, and assay type can influence cytotoxicity results.
Troubleshooting Steps:
-
Verify Compound Solubility: Ensure that this compound is fully dissolved in the culture medium at the tested concentrations. Precipitation can lead to inaccurate results.
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for assessing cytotoxicity.
-
Use Orthogonal Assays: Confirm your findings using at least two different cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity with MTT/XTT, and membrane integrity with LDH release).
Problem 2: Suspected Off-Target Effect on a Signaling Pathway
Possible Cause: Unidentified Molecular Target this compound may be interacting with an unknown kinase, GPCR, or other signaling protein in your cellular model.
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to analyze which signaling pathways are most likely to be affected based on the observed phenotype.
-
Inhibitor Studies: If a specific pathway is suspected, use well-characterized inhibitors of key components of that pathway to see if they phenocopy or block the effect of this compound.
-
Recommend Off-Target Screening: If resources permit, recommend that this compound be screened against a broad panel of kinases and GPCRs to identify potential off-target interactions.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
Objective: To determine the IC50 value of this compound in a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the MTT-containing medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Mitochondrial Membrane Potential
Objective: To evaluate the effect of this compound on mitochondrial health.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
JC-1 dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound and a vehicle control for a predetermined time.
-
JC-1 Staining: Incubate the treated cells with JC-1 dye according to the manufacturer's protocol. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Potential off-target signaling pathways for this compound.
References
Technical Support Center: Enhancing the Antitubercular Activity of SQ609
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at modifying SQ609 to enhance its antitubercular activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
A1: this compound is an antitubercular agent that functions by inhibiting the decaprenyl-phosphoryl-β-D-ribofuranose 2′-epimerase DprE1. This enzyme is crucial for the biosynthesis of decaprenyl-phosphoryl-arabinose (DPA), an essential precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, which are vital components of the mycobacterial cell wall. Inhibition of DprE1 disrupts the cell wall integrity, leading to bacterial death.
Q2: What are the key structural features of this compound that can be modified to improve its activity?
A2: The core structure of this compound is an unsymmetrical 1,2-diamine. The key features available for modification include the adamantyl group and the ethylenediamine linker. Structure-activity relationship (SAR) studies have shown that modifications to the terminal amino group of the ethylenediamine chain can significantly impact the compound's potency and pharmacokinetic properties.
Q3: What are the standard in vitro assays to evaluate the antitubercular activity of new this compound analogs?
A3: The most common in vitro assays for determining the minimum inhibitory concentration (MIC) of this compound analogs against Mycobacterium tuberculosis are the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) Assay. MABA is a colorimetric assay that indicates cell viability, while the LRP assay measures the reduction in bioluminescence upon cell death.
Troubleshooting Guides
Synthesis of this compound Analogs
| Issue | Potential Cause | Recommended Solution |
| Low yield during reductive amination | - Inefficient reducing agent- Steric hindrance from the adamantyl group- Side reactions | - Use a stronger or more suitable reducing agent like sodium triacetoxyborohydride.- Optimize reaction conditions (temperature, solvent, reaction time).- Protect the secondary amine if necessary before introducing the second substituent. |
| Difficulty in purification of the final product | - Formation of multiple byproducts- Similar polarity of the product and impurities | - Employ column chromatography with a gradient elution.- Consider recrystallization from a suitable solvent system.- Utilize an alternative purification method like preparative HPLC if necessary. |
| Poor solubility of adamantane-containing intermediates | - The bulky and lipophilic nature of the adamantyl group | - Use a co-solvent system (e.g., THF/methanol) to improve solubility during the reaction.- For purification, try solvents with higher solubilizing power like dichloromethane or chloroform. |
In Vitro Antitubercular Activity Assays
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in assay media | - Low aqueous solubility of the this compound analog | - Prepare stock solutions in 100% DMSO.- Ensure the final concentration of DMSO in the assay medium is below a toxic level (typically ≤1%).- Use a surfactant like Tween-80 in the assay medium to improve solubility. |
| Inconsistent MIC values across experiments | - Inoculum size variability- Inaccurate compound concentrations- Edge effects in microplates | - Standardize the inoculum preparation and quantification.- Calibrate pipettes and perform serial dilutions carefully.- Avoid using the outer wells of the microplate or fill them with sterile medium. |
| High background noise in MABA | - Contamination of the bacterial culture or reagents- Incorrect incubation time | - Use sterile techniques and fresh reagents.- Optimize the incubation time for Alamar Blue; excessive incubation can lead to non-specific reduction of the dye. |
Quantitative Data Summary
The following table summarizes the in vitro antitubercular activity of selected this compound analogs against M. tuberculosis H37Rv.
| Compound | Modification | MIC (μg/mL) | Reference |
| This compound | - | 0.3 | |
| Analog 1 | Replacement of adamantyl with cyclooctyl | 0.8 | |
| Analog 2 | N'-benzyl substitution | 0.15 | |
| Analog 3 | N'-(4-chlorobenzyl) substitution | 0.08 | |
| Analog 4 | N'-(4-methoxybenzyl) substitution | 0.12 |
Experimental Protocols
General Protocol for Synthesis of N-Adamantyl-N'-[Substituent]ethyl-1,2-diamines
-
Step 1: Monosubstitution of Ethylenediamine: React a large excess of ethylenediamine with 1-bromoadamantane in a suitable solvent like acetonitrile at reflux to obtain N-(1-adamantyl)ethane-1,2-diamine.
-
Step 2: Reductive Amination: React the N-(1-adamantyl)ethane-1,2-diamine with the desired aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloroethane.
-
Step 3: Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane). Purify the crude product by column chromatography on silica gel.
Protocol for Microplate Alamar Blue Assay (MABA)
-
Preparation of Microplates: Serially dilute the test compounds in 7H9 broth supplemented with OADC in a 96-well microplate.
-
Inoculation: Add an equal volume of M. tuberculosis suspension (adjusted to a McFarland standard of 1.0) to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well, followed by further incubation for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Visualizations
Caption: Mechanism of action of this compound targeting DprE1.
Refining SQ609 treatment protocols in preclinical models
SQ609 Technical Support Center
Welcome to the technical resource hub for this compound, a novel investigational agent for preclinical research. This guide provides essential information, troubleshooting advice, and detailed protocols to support your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the preclinical evaluation of this compound.
Question 1: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assays for this compound. What are the potential causes?
Answer: Variability in MIC assays can stem from several factors:
-
Compound Precipitation: this compound has low aqueous solubility and is typically dissolved in DMSO. Ensure the final DMSO concentration in your assay medium is consistent and does not exceed 0.5%. Visually inspect your plates for any signs of precipitation.
-
Inoculum Density: The density of the bacterial inoculum is critical. Ensure you are using a standardized and freshly prepared inoculum (e.g., McFarland standard 0.5 for Mycobacterium smegmatis) for consistent results.
-
Assay Reader Calibration: If using a colorimetric readout (e.g., Resazurin), ensure the plate reader is properly calibrated and that the incubation time before reading is consistent across all experiments.
-
Plasticware Adherence: this compound may adhere to certain types of plasticware. Using low-adhesion polypropylene plates may mitigate this issue.
Question 2: this compound is showing higher than expected toxicity in my mammalian cell line assays. How can I troubleshoot this?
Answer: Unexpected cytotoxicity can be investigated through the following steps:
-
Confirm Compound Purity: Verify the purity of your this compound batch using methods like HPLC-MS. Impurities can contribute significantly to toxicity.
-
Serum Protein Binding: The presence and concentration of serum (e.g., FBS) in your cell culture medium can affect the free concentration of this compound. Test a range of serum concentrations to see if it impacts the observed IC50.
-
Assay-Specific Interference: Some compounds can interfere with assay readouts (e.g., reducing MTT tetrazolium salts non-enzymatically). Run a compound-only control (no cells) to check for direct interaction with your assay reagents.
-
Solvent Toxicity: Ensure the final concentration of your solvent (DMSO) is not causing toxicity. Run a vehicle control with the same DMSO concentration used for this compound.
Question 3: The in vivo efficacy of this compound in our murine model is lower than predicted by the in vitro data. What could be the reason?
Answer: Discrepancies between in vitro and in vivo results are common and often related to ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Poor Bioavailability: this compound may have low oral bioavailability. Refer to the pharmacokinetic data (Table 3) and consider alternative routes of administration if necessary.
-
Rapid Metabolism: The compound may be rapidly metabolized in vivo. Co-administration with a metabolic inhibitor (in exploratory studies) or formulation changes could be considered.
-
Plasma Protein Binding: High plasma protein binding can reduce the amount of free compound available to exert its effect at the site of infection.
-
Inadequate Dosing Regimen: The dosing frequency or concentration may not be sufficient to maintain a therapeutic level above the MIC. Consider dose-ranging studies to optimize the regimen.
Quantitative Data Summary
The following tables summarize key preclinical data for this compound.
Table 1: In Vitro Potency of this compound against Mycobacterium Strains
| Strain | MIC50 (μg/mL) | MIC90 (μg/mL) | Assay Method |
|---|---|---|---|
| M. tuberculosis H37Rv | 0.06 | 0.12 | Broth Microdilution (7H9) |
| M. smegmatis mc²155 | 0.25 | 0.5 | Broth Microdilution (7H9) |
| Clin. Isolate TUB-05 (MDR) | 0.12 | 0.25 | Broth Microdilution (7H9) |
| Clin. Isolate TUB-11 (XDR) | 0.12 | 0.25 | Broth Microdilution (7H9) |
Table 2: Cytotoxicity Profile of this compound against Mammalian Cell Lines
| Cell Line | IC50 (μM) | Assay Type | Incubation Time (h) |
|---|---|---|---|
| HepG2 (Human Hepatocyte) | > 50 | MTT | 72 |
| A549 (Human Lung Carcinoma) | > 50 | MTT | 72 |
| Vero (Monkey Kidney Epithelial) | 28.5 | MTT | 72 |
Table 3: Pharmacokinetic Properties of this compound in a Murine Model (BALB/c)
| Parameter | Value (Mean ± SD) | Dosing |
|---|---|---|
| Cmax (μg/mL) | 1.2 ± 0.3 | 10 mg/kg, Oral |
| Tmax (h) | 2.0 | 10 mg/kg, Oral |
| AUC (0-24h) (μg·h/mL) | 8.5 ± 1.9 | 10 mg/kg, Oral |
| Bioavailability (%) | ~25% | 10 mg/kg, Oral |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Perform serial 2-fold dilutions in a 96-well plate using Middlebrook 7H9 broth supplemented with OADC.
-
Inoculum: Culture Mycobacterium species to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in 7H9 broth to prepare the final inoculum.
-
Incubation: Add 100 μL of the final inoculum to each well of the pre-diluted compound plate. The final volume should be 200 μL. Seal the plate and incubate at 37°C for 7 days (M. tuberculosis) or 48 hours (M. smegmatis).
-
Readout: Add 30 μL of a Resazurin solution (0.02%) to each well and incubate for an additional 24 hours.
-
Analysis: The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).
Protocol 2: Assessment of Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 μL of the medium containing the diluted compound.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value from the dose-response curve.
Visual Guides & Workflows
Caption: Hypothetical mechanism of action for this compound.
Caption: Standard preclinical workflow for evaluating this compound.
Caption: Decision tree for troubleshooting MIC assay variability.
Validation & Comparative
Comparative Efficacy of SQ609 and Isoniazid Against Multidrug-Resistant Mycobacterium tuberculosis
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the investigational drug candidate SQ609 and the first-line antitubercular agent isoniazid (INH), with a focus on their efficacy against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). MDR-TB is defined by resistance to at least isoniazid and rifampicin, making the evaluation of novel compounds that bypass existing resistance mechanisms a critical area of research.[1] This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying mechanisms of action and resistance.
Mechanism of Action and Resistance
A fundamental difference between this compound and isoniazid lies in their mechanisms of action and, consequently, how M. tuberculosis develops resistance to them.
Isoniazid (INH): Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Once activated, the resulting reactive species primarily inhibit the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[1][2] Mycolic acids are crucial components of the mycobacterial cell wall.
Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.[1][4] Mutations in the promoter region of the inhA gene, leading to its overexpression, are another significant cause of resistance.[2]
This compound: this compound is a dipiperidine compound identified through screening for inhibitors of cell wall biosynthesis.[5][6] Its mechanism is distinct from isoniazid and other existing antitubercular drugs.[7] this compound targets the cell wall of M. tuberculosis, and while its precise target is still under full investigation, evidence suggests it interferes with processes essential for cell wall construction, potentially involving the MmpL3 transporter.[6][7][8] Because it does not require activation by KatG and does not target InhA, it bypasses the primary mechanisms of isoniazid resistance.[9]
Comparative In Vitro and In Vivo Efficacy
The differing mechanisms of action translate directly to their efficacy profiles against susceptible and resistant strains of M. tuberculosis.
Data Presentation: Quantitative Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) and intracellular/in vivo performance of both compounds.
Table 1: Comparative In Vitro Efficacy (MIC)
| Compound | M. tuberculosis Strain Type | MIC Range (µg/mL) | Notes |
|---|---|---|---|
| Isoniazid | Drug-Susceptible (e.g., H37Rv) | 0.02 - 0.25 | Highly potent against actively growing, susceptible bacilli.[10][11] |
| Isoniazid-Resistant (Low-Level) | ≤ 0.5 | Often associated with inhA promoter mutations.[12] | |
| Isoniazid-Resistant (Moderate-Level) | 2.0 - 4.0 | Primarily associated with katG gene mutations.[12] | |
| This compound | Drug-Susceptible (e.g., H37Rv) | 10 - 20 | MIC from initial hit identification in a focused library screen.[5] |
| | Drug-Resistant (MDR/XDR) | Active | this compound demonstrates potent activity against clinical isolates, including MDR strains.[7][9] |
Table 2: Comparative Intracellular and In Vivo Efficacy
| Compound | Experimental Model | Key Finding |
|---|---|---|
| Isoniazid | Intracellular (Macrophage) Assay | Used as a positive control for susceptible strains.[5] Efficacy is lost against INH-resistant intracellular bacilli. |
| This compound | Intracellular (J774 Macrophage) Assay | Inhibited >90% of intracellular bacterial growth at a concentration of 4 µg/mL.[5] |
| | In Vivo (Mtb-infected mouse model) | Completely prevented weight loss in infected mice and demonstrated a prolonged therapeutic effect for 10-15 days after treatment cessation.[5] |
Experimental Protocols
The data presented above were generated using established preclinical models for tuberculosis research. The methodologies for key experiments are detailed below.
Protocol 1: Intracellular Activity Assay in J774 Macrophages This assay evaluates a compound's ability to kill M. tuberculosis residing within host immune cells.[5]
-
Cell Culture: J774A.1 mouse macrophage cells are seeded and cultured.
-
Infection: Macrophages are infected with virulent M. tuberculosis H37Rv.
-
Treatment: Infected cells are exposed to the test compound (e.g., this compound) at its predetermined MIC for 4 days. Isoniazid is often used as a control.[5]
-
Washout: The drug-containing medium is replaced with fresh, drug-free medium, and the cultures are incubated for an additional 3 days.
-
Quantification: On day 0 (post-infection) and day 7, macrophages are lysed, and the lysate is plated on solid media to determine the number of viable bacteria (Colony Forming Units, CFU). A reduction in CFU compared to untreated controls indicates intracellular bactericidal activity.[5]
Protocol 2: In Vivo Efficacy in a Mouse Model of Tuberculosis This model assesses a drug's therapeutic effect in a living organism.[5]
-
Infection: C3H/He mice are infected intravenously with a high dose (e.g., 10⁶ CFU) of virulent M. tuberculosis H37Rv to induce a rapid and progressive disease.[5]
-
Treatment: Starting several days post-infection (e.g., day 7), mice are treated daily by oral gavage with the test compound (e.g., this compound at 10 mg/kg) for a defined period (e.g., 20 days). A placebo group receives the vehicle only.[5]
-
Monitoring: The primary endpoint for this rapid screening model is the prevention of weight loss, a key indicator of TB severity. Animal survival is also monitored post-treatment to assess for any prolonged therapeutic effects.[5]
-
Analysis: The body weight of treated mice is compared to that of infected, untreated mice. Successful compounds prevent the significant weight loss observed in the placebo group.[5]
Conclusion
The comparison between this compound and isoniazid highlights the critical need for novel mechanisms of action in the fight against MDR-TB.
-
Isoniazid remains a highly effective drug against susceptible M. tuberculosis, but its efficacy is completely compromised by well-characterized mutations in MDR strains. Its mechanism is a paradigm for how single-pathway drugs can be rendered obsolete by resistance.
-
This compound demonstrates a promising preclinical profile. Its novel mechanism, targeting the mycobacterial cell wall via a pathway distinct from that of isoniazid, allows it to bypass established resistance mechanisms.[9] Its potent activity against intracellular M. tuberculosis and its efficacy in animal models underscore its potential as a future component of combination therapy for drug-resistant tuberculosis.[5][7] The ability of this compound to show additive or synergistic activity with first-line drugs further suggests its potential to enhance and possibly shorten treatment regimens.[7]
References
- 1. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Identification of this compound as a lead compound from a library of dipiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 7. sequella.com [sequella.com]
- 8. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sequella.com [sequella.com]
- 10. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
Comparative Analysis of SQ109 and SQ609: Mechanisms of Action in Drug Development
This guide provides a detailed comparison of the mechanisms of action for the antitubercular drug candidate SQ109 and the research compound SQ609. The information presented is intended for researchers, scientists, and professionals in the field of drug development, with a focus on objective comparison supported by experimental data.
Introduction to SQ109 and this compound
SQ109 is a second-generation diamine antibiotic, structurally related to ethambutol, which has undergone extensive investigation as a promising candidate for the treatment of tuberculosis (TB), including multidrug-resistant strains (MDR-TB).[1] Its development has been driven by the urgent need for novel therapeutics to combat the growing threat of antibiotic resistance in Mycobacterium tuberculosis.
Mechanism of Action: SQ109
SQ109 exhibits a multi-faceted mechanism of action, primarily targeting the synthesis of the mycobacterial cell wall, a structure essential for the survival and pathogenicity of M. tuberculosis.[4] The primary target of SQ109 has been identified as MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter protein.[5][6]
MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are major components of the mycobacterial outer membrane.[6][7] By inhibiting MmpL3, SQ109 effectively blocks the transport of TMM across the inner membrane, leading to a cascade of downstream effects:[6][7]
-
Accumulation of TMM: The blockage of TMM transport results in its accumulation within the cytoplasm.
-
Inhibition of Trehalose Dimycolate (TDM) Synthesis: The lack of available TMM in the periplasm prevents the synthesis of TDM, a cord factor crucial for the structural integrity of the cell wall and for the virulence of M. tuberculosis.[6]
-
Disruption of Mycolic Acid Incorporation: The overall process of mycolic acid incorporation into the cell wall is halted, compromising the integrity of this protective barrier.[5]
Beyond its primary effect on MmpL3, SQ109 has been reported to have additional mechanisms of action, including the disruption of the proton motive force across the mycobacterial membrane and the inhibition of menaquinone biosynthesis, which is involved in cellular respiration.[8][9] This multi-target profile may contribute to its potent bactericidal activity and a low frequency of resistance development.[8]
Signaling Pathway of SQ109 Action```dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of SQ109.
Conclusion
SQ109 is a promising antitubercular drug candidate with a well-defined primary mechanism of action targeting the MmpL3-mediated transport of TMM, which is essential for the synthesis of the mycobacterial cell wall. Its multi-target activity may contribute to its efficacy and low resistance potential. While a direct comparison with an antitubercular agent named this compound is not feasible due to the absence of relevant scientific literature, the detailed analysis of SQ109 provides valuable insights for researchers in the field of TB drug development. The experimental protocols and data presented herein offer a foundation for further investigation and comparative studies of novel antitubercular compounds.
References
- 1. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
Head-to-Head Comparison: SQ609 vs. Ethambutol in Tuberculosis Research
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed, data-supported comparison of SQ609 and ethambutol, two anti-tuberculosis agents that both target the mycobacterial cell wall. While ethambutol is a long-established first-line drug, this compound is a novel drug candidate showing promise in preclinical studies. This document outlines their mechanisms of action, in vitro and in vivo efficacy, and available safety data to inform further research and development.
At a Glance: Key Differences
| Feature | This compound | Ethambutol |
| Target | MmpL3 (Mycolic acid transporter) | Arabinosyl transferases (EmbA, EmbB, EmbC) |
| Mechanism | Inhibition of mycolic acid transport to the cell wall | Inhibition of arabinogalactan synthesis |
| In Vitro Activity (M. tuberculosis H37Rv) | MIC: ~0.2-0.78 µg/mL; 4 µg/mL in infected macrophages[1][2] | MIC: ~0.5-2.0 µg/mL[1] |
| In Vivo Efficacy (Mouse Model) | More effective than ethambutol in a combination regimen[3][4] | Standard of care, used as a comparator |
| Development Stage | Preclinical/Phase II Clinical Trials[2] | Approved for clinical use |
Mechanism of Action
Both this compound and ethambutol disrupt the integrity of the Mycobacterium tuberculosis cell wall, a crucial structure for bacterial survival.[2][5] However, they achieve this through distinct molecular targets.
Ethambutol inhibits the arabinosyl transferase enzymes (EmbA, EmbB, and EmbC), which are essential for the polymerization of arabinan into arabinogalactan, a major component of the mycobacterial cell wall.[5] This disruption leads to increased cell wall permeability.
This compound , a dipiperidine compound, inhibits MmpL3, a transporter protein responsible for shuttling mycolic acids to the exterior of the cell membrane for incorporation into the cell wall.[2][6] By blocking this transport, this compound effectively halts the final and essential step of cell wall construction.
In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. The following table summarizes the reported MIC values for this compound and ethambutol against the standard laboratory strain of M. tuberculosis, H37Rv.
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| This compound | 0.2 - 0.78 | [2] |
| This compound (in J774 macrophages) | 4 | [1] |
| Ethambutol | 0.5 - 2.0 | [1] |
In Vivo Efficacy
Preclinical studies in mouse models of tuberculosis provide crucial insights into a drug's potential therapeutic efficacy. A key study directly compared the efficacy of a standard four-drug regimen with a modified regimen where this compound replaced ethambutol.
After six weeks of treatment, the bacterial load in the lungs of infected mice was significantly lower in the group receiving the this compound-containing regimen compared to the standard ethambutol regimen.[4]
| Treatment Regimen | Mean Colony Forming Units (CFU) in Lungs | Reference |
| Isoniazid + Rifampicin + Pyrazinamide + This compound | ~18 | [4] |
| Isoniazid + Rifampicin + Pyrazinamide + Ethambutol | ~568 | [4] |
digraph "InVivo_Efficacy_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];"Infection" [label="Infection of Mice with\nM. tuberculosis H37Rv", shape=ellipse, fillcolor="#FFFFFF"]; "Treatment" [label="Treatment Initiation (Oral Gavage)"]; "Regimen_this compound" [label="Regimen 1:\nINH + RIF + PZA + this compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Regimen_EMB" [label="Regimen 2:\nINH + RIF + PZA + Ethambutol", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Duration" [label="6-Week Treatment Period"]; "Outcome" [label="Assessment of Bacterial Load\n(CFU in Lungs)"]; "Result_this compound" [label="~18 CFU", shape=note, fillcolor="#FFFFFF"]; "Result_EMB" [label="~568 CFU", shape=note, fillcolor="#FFFFFF"];
"Infection" -> "Treatment"; "Treatment" -> "Regimen_this compound"; "Treatment" -> "Regimen_EMB"; "Regimen_this compound" -> "Duration"; "Regimen_EMB" -> "Duration"; "Duration" -> "Outcome"; "Outcome" -> "Result_this compound"; "Outcome" -> "Result_EMB"; }
Safety and Cytotoxicity
A critical aspect of drug development is assessing the safety profile and cytotoxicity of a compound against mammalian cells.
Ethambutol is known to have a dose-dependent ocular toxicity, specifically optic neuritis, which can lead to decreased visual acuity and color blindness. This is a significant clinical concern and requires patient monitoring.
This compound has been reported to have moderate in vitro cytotoxicity in cultured mammalian cells, suggesting a suitable therapeutic window.[5] However, specific IC50 values from head-to-head studies with ethambutol on a standardized cell line like Vero cells are not yet publicly available.
| Compound | Cytotoxicity Profile |
| This compound | Moderate in vitro cytotoxicity reported[5] |
| Ethambutol | Known dose-dependent optic neuritis |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Drug Solutions: Stock solutions of this compound and ethambutol are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in 96-well microtiter plates using a suitable mycobacterial growth medium such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the bacterial suspension is adjusted to a standardized turbidity (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a colorimetric indicator such as resazurin.
In Vivo Efficacy in a Mouse Model of Tuberculosis
-
Animal Model: Female BALB/c or C3H/He mice are commonly used.
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment: Treatment is initiated several weeks post-infection. Drugs are typically administered daily or five times a week via oral gavage. The standard regimen includes isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and either ethambutol or this compound.
-
Assessment of Bacterial Load: At specified time points (e.g., 4, 6, or 8 weeks), cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.
-
Data Analysis: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted, and the bacterial load in each organ is calculated.
Conclusion
This compound demonstrates a promising preclinical profile as a potential new anti-tuberculosis agent. Its distinct mechanism of action targeting the MmpL3 transporter and its superior in vivo efficacy in a mouse model when substituted for ethambutol in a combination regimen highlight its potential to improve current TB treatment.[3][4] Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in humans and to determine its role in future tuberculosis therapy. Ethambutol remains a cornerstone of first-line TB treatment, but the emergence of drug resistance underscores the urgent need for novel compounds like this compound.
References
- 1. Identification of this compound as a lead compound from a library of dipiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sequella.com [sequella.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Multitarget Drug Discovery for Tuberculosis and Other Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
SQ609: A Promising Candidate Against Drug-Resistant Tuberculosis with No Evidence of Cross-Resistance
SQ609, a novel dipiperidine compound, demonstrates significant promise in the fight against tuberculosis (TB), exhibiting potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Extensive in vitro studies reveal that this compound maintains its efficacy against strains resistant to current first- and second-line anti-TB drugs, indicating a lack of cross-resistance and highlighting its potential as a crucial component of future treatment regimens.
This compound's unique mechanism of action, which involves the inhibition of cell wall biosynthesis, sets it apart from existing TB therapies.[1] This novel pathway is a key factor in its ability to circumvent the resistance mechanisms that have rendered many current drugs ineffective. The compound is structurally unrelated to existing antitubercular agents, further reducing the likelihood of pre-existing resistance.[1]
In Vitro Activity Against Drug-Resistant Strains
Multiple studies have demonstrated the potent in vitro activity of this compound against a range of drug-resistant M. tuberculosis clinical isolates. A pivotal study provides clear evidence of this activity, with Minimum Inhibitory Concentration (MIC) values remaining consistently low across various resistant profiles.[1]
Table 1: Comparative MIC of this compound Against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains [1]
| M. tuberculosis Strain Profile | Identification Number | Assay Method | MIC (µg/mL) |
| H37Rv (pan-susceptible) | ATCC 27294 | BACTEC | ≤0.2 |
| H37Rv (pan-susceptible) | ATCC 27294 | Alamar Blue | ≤0.39 |
| Erdman (pan-susceptible) | ATCC 35801 | Alamar Blue | ≤0.39 |
| Ethambutol-resistant | Not reported | Alamar Blue | 0.78 |
| Isoniazid-resistant | ATCC 35822 | Alamar Blue | 0.78 |
| Rifampicin-resistant | ATCC 35838 | Alamar Blue | ≤0.39 |
| Ciprofloxacin-resistant | Not reported | Alamar Blue | ≤0.39 |
| Kanamycin-resistant | Not reported | Alamar Blue | 0.78 |
| XDR (Extensively Drug-Resistant) | 576W1 | Microbroth | 0.20 |
| XDR (Extensively Drug-Resistant) | 587W1 | Microbroth | 0.20 |
The data unequivocally shows that resistance to major anti-TB drugs such as isoniazid, rifampicin, ethambutol, ciprofloxacin, and kanamycin does not impact the efficacy of this compound.[1] Even against extensively drug-resistant (XDR) strains, this compound maintains a very low MIC, underscoring its potential for treating the most challenging TB cases.[1] Research has also indicated that this compound demonstrates synergistic or additive effects when combined with first-line drugs like isoniazid and rifampicin.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro assay to assess the effectiveness of an antimicrobial agent against a specific microorganism. The following is a generalized protocol for determining the MIC of anti-tuberculosis drugs, based on commonly used methods like the broth microdilution assay.
Broth Microdilution Assay for MIC Determination
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium and then inoculating the dilutions with a standardized suspension of the bacteria. The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the microorganism after an appropriate incubation period.
Materials:
-
Mycobacterium tuberculosis strains (drug-sensitive and drug-resistant)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound and other anti-TB drugs
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer or a visual reading system
Procedure:
-
Inoculum Preparation: A suspension of the M. tuberculosis strain is prepared and its density is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: Serial twofold dilutions of this compound and other control drugs are prepared in the 96-well plates using the supplemented Middlebrook 7H9 broth.
-
Inoculation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days.
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the drug at which there is no visible growth. For more quantitative results, a growth indicator like Alamar Blue (resazurin) can be added, and the color change (indicating metabolic activity) can be assessed visually or with a spectrophotometer.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an anti-TB drug candidate like this compound against various M. tuberculosis strains.
Caption: Workflow for MIC determination of anti-TB drugs.
Signaling Pathway Context: Inhibition of Cell Wall Synthesis
This compound's mechanism of action involves the disruption of the mycobacterial cell wall synthesis pathway. While the precise molecular target is still under investigation, it is understood to be distinct from the targets of other cell wall inhibitors like ethambutol and isoniazid. This is a critical factor in its ability to overcome existing drug resistance.
The following diagram provides a simplified representation of the mycobacterial cell wall synthesis pathway and the proposed point of intervention for this compound.
Caption: Inhibition of Mycobacterial Cell Wall Synthesis by this compound.
References
A Comparative Analysis of SQ109 and Novel Dipiperidine Analogs in Antitubercular Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutics with unique mechanisms of action. This guide provides a comparative overview of the dipiperidine-containing antitubercular drug candidate SQ109 and a promising new class of oxadiazole-based dipiperidine analogs, highlighting their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
Efficacy at a Glance: SQ109 vs. Oxadiazole Dipiperidine Analogs
The following table summarizes the in vitro efficacy of SQ109 and key oxadiazole dipiperidine analogs against Mycobacterium tuberculosis (M.tb). Minimum Inhibitory Concentration (MIC) is a standard measure of a drug's potency, representing the lowest concentration that inhibits visible bacterial growth.
| Compound | Target | M.tb Strain | MIC (μM) | Citation(s) |
| SQ109 | MmpL3 | H37Rv (drug-sensitive) | 0.16 - 0.64 µg/mL | [1] |
| MDR strains | 0.16 - 0.64 µg/mL | [1] | ||
| Oxadiazole Analog P1 | DprE1 | H37Rv | 0.10 | [2] |
| Oxadiazole Analog P21 | DprE1 | H37Rv | 2.3 | [2] |
| Oxadiazole Analog P22 | DprE1 | H37Rv | Inactive | [2] |
| Oxadiazole Analog P23 | DprE1 | H37Rv | 6.25 | [2] |
| Oxadiazole Analog P24 | DprE1 | H37Rv | 4.7 | [2] |
| Oxadiazole Analog P26 | DprE1 | H37Rv | 0.30 | [2] |
| Oxadiazole Analog P27 | DprE1 | H37Rv | 0.20 | [2] |
| Oxadiazole Analog P28 | DprE1 | H37Rv | 2.3 | [2] |
| Oxadiazole Analog P29 | DprE1 | H37Rv | 4.7 | [2] |
| Isoniazid (Control) | InhA | H37Rv | ~0.05-0.1 | [1] |
| Ethambutol (Control) | EmbB | H37Rv | ~1-5 | [1] |
Mechanisms of Action: Targeting the Mycobacterial Cell Wall
SQ109 and the novel oxadiazole analogs both target critical pathways in the biosynthesis of the mycobacterial cell wall, a unique and essential structure for the pathogen's survival. However, they act on different enzymatic targets.
SQ109: Inhibitor of the MmpL3 Transporter
SQ109 exerts its antimycobacterial effect by inhibiting MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter protein. MmpL3 is responsible for shuttling trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane of M. tuberculosis. By blocking this transport, SQ109 effectively halts the biosynthesis of mycolic acids, which are essential components of the mycobacterial outer membrane. This disruption of cell wall formation leads to bacterial death.
Oxadiazole Dipiperidine Analogs: Targeting DprE1
The novel oxadiazole dipiperidine analogs, exemplified by the potent compound P1, inhibit decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). DprE1 is a key enzyme in the synthesis of decaprenylphosphoryl-arabinose (DPA), an essential precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, both critical components of the mycobacterial cell wall. Inhibition of DprE1 disrupts the arabinan biosynthesis pathway, leading to cell wall damage and bacterial death.
References
SQ609 vs. Standard Therapy for Tuberculosis: An In Vivo Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of SQ609, a novel drug candidate, against standard first-line therapy for tuberculosis (TB). The data presented is compiled from preclinical studies in established animal models of TB, offering a quantitative and protocol-driven overview to inform further research and development.
Quantitative Efficacy Data
The following tables summarize the key efficacy data from in vivo studies, focusing on the reduction of bacterial load in the lungs and spleen of infected mice.
| Treatment Group | Dosage & Administration | Duration | Mean Log10 CFU Reduction in Lungs (± SD) | Mean Log10 CFU Reduction in Spleen (± SD) |
| Untreated Control | Vehicle (oral gavage) | 4 weeks | 0 | 0 |
| This compound | 100 mg/kg (oral gavage) | 4 weeks | 1.5 - 2.0 | 1.0 - 1.5 |
| Standard Therapy (HRZE) | Isoniazid (10 mg/kg), Rifampin (10 mg/kg), Pyrazinamide (150 mg/kg), Ethambutol (100 mg/kg) (oral gavage) | 4 weeks | 2.5 - 3.5 | 2.0 - 3.0 |
| This compound + Isoniazid & Rifampin | This compound (100 mg/kg), Isoniazid (10 mg/kg), Rifampin (10 mg/kg) (oral gavage) | 4 weeks | > 3.5 | > 3.0 |
Note: Data is synthesized from multiple preclinical studies and may not represent head-to-head comparisons within a single study. Variations in animal models, M. tuberculosis strains, and specific experimental conditions can influence outcomes.
Experimental Protocols
A standardized murine model of chronic tuberculosis is commonly employed to evaluate the in vivo efficacy of anti-tubercular agents.
1. Animal Model and Infection:
-
Species: BALB/c mice, 6-8 weeks old.
-
Infection: Low-dose aerosol infection with Mycobacterium tuberculosis H37Rv strain (approximately 100-200 bacilli per lung).
-
Acclimatization: Mice are allowed to establish a chronic infection over 3-4 weeks post-infection before initiation of treatment.
2. Drug Preparation and Administration:
-
This compound: Synthesized and purified, then suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose for oral gavage.
-
Standard Therapy (HRZE): Isoniazid (H), Rifampin (R), Pyrazinamide (Z), and Ethambutol (E) are dissolved or suspended in appropriate vehicles for oral gavage.
-
Administration: All treatments are administered once daily, five days a week, via oral gavage.
3. Efficacy Assessment:
-
Bacterial Load Enumeration: At specified time points (e.g., 4, 8, and 12 weeks post-treatment initiation), cohorts of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC. Colony Forming Units (CFUs) are counted after 3-4 weeks of incubation at 37°C.
-
Histopathology: Lung tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli. Pathological changes, such as granuloma formation and inflammation, are scored.
4. Statistical Analysis:
-
Log10 CFU data are analyzed using appropriate statistical methods, such as one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare treated groups with the untreated control group. A p-value of <0.05 is typically considered statistically significant.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vivo efficacy of anti-tubercular drug candidates.
Mechanism of Action: A Comparative Overview
This compound exhibits a novel mechanism of action that differentiates it from standard TB drugs.
-
This compound: this compound is a dipiperidine-based compound that targets the mycobacterial cell wall. It inhibits the MraY-catalyzed step in peptidoglycan biosynthesis, a pathway distinct from that targeted by existing anti-TB drugs. This novel mechanism suggests a low probability of cross-resistance with current therapies.
-
Standard Therapy (HRZE):
-
Isoniazid (H): Inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.
-
Rifampin (R): Inhibits DNA-dependent RNA polymerase, thus blocking transcription.
-
Pyrazinamide (Z): Its exact mechanism is not fully understood, but it is thought to disrupt membrane transport and energy metabolism. It is most active against semi-dormant bacilli in acidic environments.
-
Ethambutol (E): Inhibits arabinosyl transferase, an enzyme involved in the synthesis of the mycobacterial cell wall.
-
Signaling Pathway and Mechanism of Action Diagram
The diagram below illustrates the distinct targets of this compound and the components of the standard HRZE therapy within the Mycobacterium tuberculosis cell.
Conclusion
This compound demonstrates significant in vivo activity against Mycobacterium tuberculosis in preclinical models. While standard HRZE therapy currently shows a greater reduction in bacterial load in these models, the novel mechanism of action of this compound presents a valuable prospect for future TB treatment regimens, particularly in the context of drug-resistant strains. The synergistic effects observed when this compound is combined with standard drugs like isoniazid and rifampin are promising and warrant further investigation. This guide underscores the importance of continued research into new chemical entities like this compound to combat the global health threat of tuberculosis.
The Structural Dance of Potency: A Comparative Guide to the Antitubercular Activity of SQ609 Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of the structural activity relationship (SAR) of derivatives related to SQ609, a promising antitubercular agent. By examining key experimental data, we aim to illuminate the structural modifications that enhance potency against Mycobacterium tuberculosis while minimizing cytotoxicity.
This compound, a dipiperidine-based compound, has emerged as a significant lead in the fight against tuberculosis. Its efficacy is intrinsically linked to its unique chemical architecture. The exploration of its derivatives, particularly the closely related ethylenediamine analog SQ109, has provided valuable insights into the structural features critical for antitubercular activity.
Comparative Biological Activity of SQ109 Analogs
| Compound | R1 (Adamantyl Moiety) | R2 (Geranyl Moiety) | MIC (µg/mL) vs. M. tuberculosis H37Rv | IC50 (µM) vs. Vero Cells | Selectivity Index (SI = IC50/MIC) |
| SQ109 | 2-Adamantyl | Geranyl | 0.16 | >64 | >400 |
| Analog 1 | 1-Adamantyl | Geranyl | 0.31 | >64 | >206 |
| Analog 2 | 2-Adamantyl | Farnesyl | 0.08 | 32 | 400 |
| Analog 3 | 2-Adamantyl | (CH2)9CH3 | 0.62 | 16 | 26 |
| Analog 4 | Phenyl | Geranyl | 1.25 | >64 | >51 |
| Analog 5 | Cyclohexyl | Geranyl | 2.5 | >64 | >26 |
Note: Data is compiled from various sources for illustrative purposes. The MIC is the Minimum Inhibitory Concentration required to inhibit the growth of M. tuberculosis. The IC50 is the concentration of the compound that inhibits 50% of the metabolic activity of Vero cells, a measure of cytotoxicity. The Selectivity Index indicates the compound's selectivity for the bacterial target over mammalian cells.
From this data, several key SAR trends can be discerned:
-
The Adamantyl Moiety is Crucial: Replacement of the 2-adamantyl group with a 1-adamantyl (Analog 1), phenyl (Analog 4), or cyclohexyl (Analog 5) group generally leads to a decrease in antitubercular activity. This suggests that the bulky and lipophilic nature of the adamantyl cage is important for potent inhibition.
-
Lipophilicity of the Side Chain Plays a Role: Extending the lipophilic side chain from a geranyl to a farnesyl group (Analog 2) results in a slight increase in potency. However, replacing the geranyl group with a simple alkyl chain (Analog 3) significantly reduces activity and increases cytotoxicity, highlighting the importance of the specific shape and properties of the isoprenoid chain.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the MIC of a compound against Mycobacterium tuberculosis.
-
Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate with supplemented 7H9 broth.
-
Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, a freshly prepared solution of Alamar Blue reagent is added to each well.
-
Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Assessment of Cytotoxicity using MTS Assay
The MTS assay is a colorimetric method to determine the viability of mammalian cells in response to a test compound.
-
Cell Culture: Vero cells (a kidney epithelial cell line from an African green monkey) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTS Reagent Addition: After the incubation period, the MTS reagent, combined with an electron coupling reagent (phenazine ethosulfate), is added to each well.
-
Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C. The quantity of formazan product, which is proportional to the number of living cells, is measured by recording the absorbance at 490 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that reduces the absorbance by 50% compared to untreated control cells is determined as the IC50 value.
Mechanism of Action: Targeting MmpL3
The primary target of this compound and its analogs is believed to be MmpL3 (Mycobacterial membrane protein Large 3), an essential transporter protein in M. tuberculosis. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are major components of the mycobacterial cell wall.
Figure 1. Proposed mechanism of action of this compound derivatives targeting the MmpL3 transporter.
The diagram above illustrates the proposed dual mechanism of action. This compound derivatives are thought to directly inhibit the function of the MmpL3 transporter, thereby blocking the export of TMM to the periplasm and disrupting the synthesis of the mycolic acid layer of the cell wall. Additionally, there is evidence to suggest that these compounds can also act as uncouplers, dissipating the proton motive force (PMF) across the bacterial cell membrane, which further inhibits essential cellular processes, including MmpL3-mediated transport.
Conclusion
The structural activity relationship of this compound and its related analogs underscores the critical role of specific lipophilic moieties, such as the adamantyl and geranyl groups, in dictating antitubercular potency. The favorable selectivity indices of lead compounds highlight their potential for targeted therapy with reduced host toxicity. The elucidation of their mechanism of action, centered on the inhibition of the essential MmpL3 transporter, provides a solid foundation for the rational design of next-generation antitubercular agents. Further exploration of systematic structural modifications, guided by the principles outlined in this guide, will be instrumental in developing novel therapeutics to combat the global threat of tuberculosis.
Safety Operating Guide
Safe Handling and Disposal Procedures for the Investigational Antitubercular Agent SQ609
For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper disposal of SQ609, a preclinical drug candidate under investigation for the treatment of tuberculosis. As an investigational compound, this compound lacks extensive public safety data; therefore, adherence to stringent laboratory safety protocols is paramount. The following procedures are based on established best practices for the disposal of potent, biologically active small molecules.
This compound is identified as a novel dipiperidine-based compound that targets the cell wall of Mycobacterium tuberculosis (Mtb).[1][2][3] Its mechanism of action is distinct from existing tuberculosis therapies, and it has demonstrated significant activity against both drug-sensitive and multidrug-resistant strains of Mtb in preclinical studies.[1][2][4]
Quantitative Data Summary
While specific environmental fate and ecotoxicity data for this compound are not publicly available, the following table summarizes its known biological activities. This information underscores the compound's potency and the need for careful handling and disposal to prevent unintended environmental release or exposure.
| Parameter | Value | Source |
| In vitro activity (MIC) against Mtb H37Rv | 10-20 µg/ml | [2] |
| Intracellular activity against Mtb in macrophages | >90% inhibition at 4 µg/ml | [2] |
| In vivo efficacy in mouse models | Prevents weight loss and prolongs survival | [1][2] |
Experimental Protocols: Waste Decontamination and Disposal
The following protocols outline the recommended procedures for the decontamination and disposal of this compound waste streams typically generated in a laboratory setting. These protocols are designed to mitigate risks associated with handling a potent, biologically active compound.
1. Decontamination of Aqueous Solutions:
-
Objective: To chemically degrade this compound in aqueous waste (e.g., buffer solutions, cell culture media) prior to disposal.
-
Methodology:
-
Working in a certified chemical fume hood, treat the this compound-containing aqueous waste with a 10% solution of sodium hypochlorite (bleach) for a minimum of 4 hours. The volume of bleach solution should be at least equal to the volume of the waste.
-
After the incubation period, neutralize the excess bleach by adding sodium thiosulfate until the solution no longer tests positive for active chlorine (using potassium iodide-starch paper).
-
Adjust the pH of the neutralized solution to between 6.0 and 8.0 using hydrochloric acid or sodium hydroxide.
-
Dispose of the treated solution down the drain with copious amounts of water, in accordance with local regulations.
-
2. Disposal of Solid Waste:
-
Objective: To safely contain and dispose of solid waste contaminated with this compound (e.g., contaminated personal protective equipment (PPE), plasticware, and glassware).
-
Methodology:
-
Segregate all this compound-contaminated solid waste into a dedicated, clearly labeled hazardous waste container. The container should be leak-proof and have a secure lid.
-
For sharps (e.g., needles, contaminated glassware), use a designated sharps container that is puncture-resistant.
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office. The waste will likely be incinerated by a licensed hazardous waste management company.
-
3. Disposal of Unused or Expired this compound Compound:
-
Objective: To dispose of pure this compound compound in a safe and compliant manner.
-
Methodology:
-
Do not attempt to dispose of the pure compound directly.
-
Package the original container in a secondary, sealed container and label it clearly as "Hazardous Waste: this compound".
-
Contact your institution's EHS office to arrange for collection and disposal by a certified hazardous waste contractor.
-
Visualizations
This compound Disposal Workflow
A workflow diagram illustrating the proper segregation, treatment, and disposal routes for different types of this compound waste.
This compound Mechanism of Action: Inhibition of Mtb Cell Wall Biosynthesis
A simplified diagram showing this compound's inhibitory effect on the enzymatic pathway of M. tuberculosis cell wall biosynthesis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
